molecular formula C8H6BrFO B1446919 2-(Bromomethyl)-5-fluorobenzaldehyde CAS No. 945995-09-5

2-(Bromomethyl)-5-fluorobenzaldehyde

Cat. No.: B1446919
CAS No.: 945995-09-5
M. Wt: 217.03 g/mol
InChI Key: XETUJXBJURREHW-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-fluorobenzaldehyde is a useful research compound. Its molecular formula is C8H6BrFO and its molecular weight is 217.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Bromomethyl)-5-fluorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Bromomethyl)-5-fluorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(bromomethyl)-5-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c9-4-6-1-2-8(10)3-7(6)5-11/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETUJXBJURREHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 2-(Bromomethyl)-5-fluorobenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Bromomethyl)-5-fluorobenzaldehyde is a key building block in organic synthesis, valued for its reactive functional groups that allow for the construction of complex molecular architectures. A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective use in reaction design, purification processes like crystallization, and formulation development. This guide provides a comprehensive overview of the physicochemical properties of 2-(Bromomethyl)-5-fluorobenzaldehyde, relates these properties to its expected solubility based on theoretical principles, and offers a practical framework for solvent selection. Furthermore, it outlines a detailed experimental protocol for the precise determination of its solubility, ensuring researchers can generate reliable data tailored to their specific laboratory conditions.

Physicochemical Profile and Its Influence on Solubility

To understand the solubility of 2-(Bromomethyl)-5-fluorobenzaldehyde, we must first examine its molecular structure and inherent chemical properties.

Molecular Structure:

  • CAS Number: 94569-84-3[1]

  • Molecular Formula: C₇H₄BrFO[2]

  • Molecular Weight: 203.01 g/mol [2]

  • Appearance: White to cream crystals or powder.[3]

  • Melting Point: 51-56 °C

Key Structural Features Influencing Solubility:

  • Aromatic Ring: The benzene ring is a large, nonpolar feature, which suggests good solubility in nonpolar aromatic solvents like toluene and benzene due to favorable π-π stacking interactions.

  • Aldehyde Group (-CHO): The aldehyde group is polar and can act as a hydrogen bond acceptor. This feature promotes solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and, to a lesser extent, in polar protic solvents.

  • Halogen Substituents (-Br, -F): The bromine and fluorine atoms increase the molecule's polarity and molecular weight. The C-F and C-Br bonds introduce dipole moments, contributing to potential interactions with polar solvents.

  • Bromomethyl Group (-CH₂Br): This is a reactive and moderately polar functional group. It contributes to the overall polarity of the molecule.

Predicted Solubility Behavior:

Based on the principle of "like dissolves like," the molecule exhibits a mixed polarity.[4] It is neither extremely polar nor entirely nonpolar. Therefore, it is expected to have limited solubility in highly polar protic solvents like water and low-polarity aliphatic hydrocarbons like hexane.[5] Its optimal solubility is likely to be found in solvents of intermediate polarity, such as chlorinated solvents (dichloromethane, chloroform), ethers (diethyl ether, THF), and polar aprotic solvents like acetone and ethyl acetate.[6] A related compound, 2-Bromobenzaldehyde, shows low solubility in water but dissolves in organic solvents like ethanol, acetone, and toluene, which supports this prediction.[7]

Qualitative Solubility Data and Solvent Recommendations

Table 1: Predicted Qualitative Solubility and Application Notes

Solvent ClassExample SolventsPredicted SolubilityRationale & Application Notes
Nonpolar Aromatic Toluene, XyleneGood Favorable π-π interactions with the benzene ring. Suitable for reactions requiring higher temperatures.
Nonpolar Aliphatic Hexanes, HeptanePoor to Moderate The molecule's polarity limits solubility in highly nonpolar solvents. Often used as an anti-solvent for crystallization.[8]
Halogenated Dichloromethane (DCM), ChloroformExcellent Good balance of polarity to dissolve the molecule. Ideal for reactions at or below room temperature due to low boiling points.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Good Ethers can solvate the polar parts of the molecule. THF is a common choice for organometallic reactions.
Polar Aprotic Acetone, Ethyl Acetate, Acetonitrile (ACN)Good to Excellent These solvents effectively solvate the polar aldehyde group.[6] Excellent choices for a wide range of organic reactions and for purification via chromatography.
Polar Protic Ethanol, MethanolModerate The nonpolar aromatic ring limits high solubility. Can be used in mixed-solvent systems for crystallization.[5]
Highly Polar Water, Dimethyl Sulfoxide (DMSO)Poor (Water), Good (DMSO) Very low water solubility is expected due to the large nonpolar scaffold.[9] DMSO is a powerful solvent capable of dissolving a wide range of compounds.[6]

Experimental Protocol for Solubility Determination

To obtain precise, quantitative data, an experimental determination of solubility is essential. The following protocol describes a standard "saturation shake-flask" method, which is a reliable technique for determining the equilibrium solubility of a solid in a solvent.[10]

Step-by-Step Methodology
  • Preparation: Add an excess amount of 2-(Bromomethyl)-5-fluorobenzaldehyde to a series of vials, each containing a precisely measured volume (e.g., 2.0 mL) of the selected organic solvent. An "excess amount" means adding enough solid so that some remains undissolved after equilibrium is reached.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a constant-temperature shaker bath (e.g., at 25 °C) and agitate them vigorously for a set period (typically 24-72 hours) to ensure the solution reaches thermodynamic equilibrium.[10]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours, permitting the excess solid to settle completely.[10]

  • Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a volumetric pipette fitted with a filter (e.g., a syringe with a 0.45 µm PTFE filter) to prevent any undissolved solid particles from being transferred.

  • Solvent Evaporation: Transfer the filtered aliquot to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.

  • Quantification: Weigh the vial containing the dried solute. The difference between this final weight and the initial weight of the vial gives the mass of the dissolved solid.

  • Calculation: Calculate the solubility using the following formula: Solubility (g/L) = Mass of dissolved solid (g) / Volume of aliquot taken (L)

Experimental Workflow Diagram

The following diagram illustrates the key steps in the solubility determination protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_sample 4. Sampling & Quantification cluster_calc 5. Calculation prep1 Add excess solute to known volume of solvent equil1 Seal vials and place in shaker bath (e.g., 25°C) prep1->equil1 equil2 Agitate for 24-72 hours equil1->equil2 sep1 Let stand for >2 hours to allow solid to settle equil2->sep1 samp1 Withdraw supernatant with a filtered syringe sep1->samp1 samp2 Transfer to pre-weighed vial samp1->samp2 samp3 Evaporate solvent to dryness samp2->samp3 samp4 Weigh vial with dried solute samp3->samp4 calc1 Calculate Solubility (g/L) samp4->calc1 G cluster_reaction Reaction Solvent cluster_cryst Crystallization Solvent System start Define Application (e.g., Reaction, Crystallization) r1 Are reactants and reagents soluble? start->r1 Reaction c1 High solubility in hot solvent? start->c1 Purification r2 Is the solvent inert to reaction conditions? r1->r2 r3 Does the boiling point match the required reaction temperature? r2->r3 r4 Consider DCM, THF, Toluene, ACN r3->r4 c2 Low solubility in cold solvent? c1->c2 c3 Consider single solvent (e.g., Ethanol) or a mixed system (e.g., Toluene/Hexane) c2->c3

Caption: Decision tree for application-specific solvent selection.

Safety and Handling

2-(Bromomethyl)-5-fluorobenzaldehyde is classified as an irritant. It is known to cause skin and serious eye irritation. [9][11][12]Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. [9][13]All handling should be performed in a well-ventilated fume hood to avoid inhalation of any dust or vapors. [12]Refer to the Safety Data Sheet (SDS) for complete hazard information before use.

Conclusion

The solubility of 2-(Bromomethyl)-5-fluorobenzaldehyde is governed by its moderately polar structure, featuring both a nonpolar aromatic ring and polar functional groups. This profile makes it highly soluble in solvents of intermediate polarity like dichloromethane and ethyl acetate, while showing limited solubility in nonpolar alkanes and highly polar water. For practical applications, a systematic approach to solvent selection, as outlined in this guide, is crucial. When precise solubility values are required, the detailed experimental protocol provides a robust method for generating reliable, quantitative data, enabling researchers to optimize reaction conditions, enhance purification efficiency, and accelerate development timelines.

References

  • Vertex AI Search Result. (2024, September 24). Solubility test for Organic Compounds.
  • Vertex AI Search Result. (n.d.).
  • Vertex AI Search Result. (n.d.).
  • Vertex AI Search Result. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF | Solution. Scribd.
  • Vertex AI Search Result. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Gani, R., et al. (2012, June 20). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis.
  • Vapourtec. (2024, May 9).
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
  • TCI Chemicals. (2025, March 12).
  • SciSpace. (2022, August 26). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis.
  • Sigma-Aldrich. (n.d.). 2-Bromo-5-fluorobenzaldehyde 96 94569-84-3.
  • MedChemExpress. (n.d.). 2-Fluoro-5-bromobenzaldehyde (5-Bromo-2-fluoro-benzaldehyde) | Biochemical Reagent.
  • ChemTalk. (2025, May 16). A Deep Dive into Common Organic Solvents.
  • Sigma-Aldrich. (n.d.). 2-Bromo-5-fluorobenzaldehyde 96 94569-84-3.
  • PubChem. (n.d.). 2-Bromo-5-fluorobenzaldehyde | C7H4BrFO | CID 2773321.
  • Thermo Fisher Scientific. (2025, September 16).
  • AK Scientific, Inc. (n.d.).
  • Fisher Scientific. (2024, March 29).
  • Thermo Fisher Scientific. (n.d.). 2-Bromo-5-fluorobenzaldehyde, 98% 25 g | Buy Online | Thermo Scientific Chemicals.
  • Guidechem. (2023, March 22).
  • ChemicalBook. (n.d.). 5-Bromo-2-fluorobenzaldehyde | 93777-26-5.
  • MDPI. (2025, March 31).
  • PubChem. (n.d.). 5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327.
  • Benchchem. (n.d.). 5-(Bromomethyl)-2-fluorobenzaldehyde|CAS 1820717-85-8.

Sources

Literature review of fluorinated 2-(bromomethyl)benzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis, Reactivity, and Application of Fluorinated 2-(Bromomethyl)benzaldehyde Derivatives

Abstract

Fluorinated 2-(bromomethyl)benzaldehyde derivatives represent a class of highly valuable bifunctional synthons in modern organic chemistry. The strategic incorporation of fluorine atoms onto the aromatic scaffold, combined with the orthogonal reactivity of the aldehyde and benzylic bromide moieties, provides a powerful platform for the construction of complex molecular architectures. This guide offers a comprehensive review of these critical building blocks, intended for researchers, chemists, and drug development professionals. We will delve into field-proven synthetic methodologies, explore the nuanced reactivity imparted by fluorination, detail robust purification protocols, and highlight their application in the synthesis of pharmacologically relevant compounds. The causality behind experimental choices is emphasized throughout, providing not just protocols, but a deeper understanding of the underlying chemical principles.

Introduction: The Strategic Value of Fluorinated Bifunctional Scaffolds

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design, profoundly influencing properties such as metabolic stability, membrane permeability, binding affinity, and pKa.[1][2] Approximately 20% of all pharmaceuticals contain at least one fluorine atom, a testament to its strategic importance.[3] Concurrently, bifunctional building blocks like 2-(bromomethyl)benzaldehyde offer synthetic chemists an efficient means to introduce molecular complexity through sequential or convergent strategies.[4]

This guide focuses on the intersection of these two powerful concepts: fluorinated 2-(bromomethyl)benzaldehyde derivatives . These reagents uniquely combine three key functional elements on a single, compact scaffold:

  • The Aldehyde: A versatile handle for nucleophilic additions, condensations (e.g., imine formation), oxidations, and reductions.[4][5]

  • The Bromomethyl Group: A potent electrophile for SN2 substitutions, enabling facile connections with a vast array of nucleophiles.[4]

  • The Fluorine Substituent(s): An electronic and steric modulator that fine-tunes the reactivity of the other groups and imparts desirable physicochemical properties to the final products.[2][6]

The synergy of these groups makes these derivatives prized intermediates for synthesizing heterocyclic systems, particularly isoindolinones and phthalides, which are core structures in many biologically active compounds.[4] This document serves as a technical deep-dive into their synthesis, handling, and strategic deployment in research and development.

Synthetic Methodologies: Constructing the Core Scaffold

The synthesis of fluorinated 2-(bromomethyl)benzaldehydes can be approached from several strategic directions. The choice of route is often dictated by the availability of starting materials and the desired substitution pattern on the aromatic ring. The primary methods involve either the late-stage introduction of the bromomethyl group to a pre-existing fluorinated benzaldehyde or a multi-step construction from simpler fluorinated aromatics.

Route A: Benzylic Bromination of Fluorinated 2-Methylbenzaldehydes

This is the most conceptually direct route, involving the selective bromination of the methyl group of a fluorinated 2-methylbenzaldehyde. The primary challenge lies in achieving high selectivity for benzylic bromination without affecting the sensitive aldehyde group or inducing unwanted aromatic bromination.

Causality of Experimental Design:

  • Reaction Type: Free-radical substitution is required to functionalize the benzylic C-H bond. This contrasts with electrophilic aromatic substitution, which would brominate the ring itself and requires a Lewis acid catalyst.[7]

  • Reagent Choice: N-Bromosuccinimide (NBS) is the reagent of choice over molecular bromine (Br₂) for benzylic bromination. NBS maintains a low, steady-state concentration of bromine radicals, minimizing competitive side reactions like addition to the aromatic ring.

  • Initiation: The reaction requires a radical initiator. This can be photochemical (UV irradiation) or thermal, using an initiator like azobisisobutyronitrile (AIBN) or dibenzoyl peroxide.[8]

  • Solvent Selection: Non-polar solvents such as carbon tetrachloride (CCl₄) or cyclohexane are ideal as they do not react with the radical intermediates and facilitate the desired reaction pathway.

Experimental Protocol: Synthesis of 4-Fluoro-2-(bromomethyl)benzaldehyde

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 4-fluoro-2-methylbenzaldehyde (1.0 eq) and carbon tetrachloride (approx. 0.2 M solution).

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) and AIBN (0.05 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature. The succinimide by-product will precipitate and can be removed by filtration.

  • Purification: Wash the filtrate with water and saturated brine solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation or recrystallization to yield the final product.

Route B: Multi-Step Synthesis from Fluorinated Toluenes

For more complex substitution patterns, a multi-step approach starting from a readily available fluorinated toluene is often more practical. This involves the sequential introduction of the required functional groups. A representative workflow is detailed below, adapted from established industrial processes for similar compounds.[9]

G cluster_start Starting Material cluster_steps Synthetic Sequence cluster_end Target Scaffold A p-Toluidine Derivative B 1. Nitration 2. Diazotization 3. Bromo-Reaction A->B Ring Functionalization C Reduction (e.g., Fe/HCl) B->C Nitro Reduction D Diazotization & Fluoridation (Schiemann Reaction) C->D Fluoro Introduction E Side-Chain Bromination (NBS, Light/AIBN) D->E Benzylic Bromination F Formylation (e.g., Grignard + DMF, then H3O+) E->F Aldehyde Introduction G Fluorinated 2-(bromomethyl)benzaldehyde F->G Final Product

Caption: Multi-step synthesis workflow from a toluidine precursor.

This pathway provides significant modularity. For instance, the crucial fluorination step is often accomplished via a Schiemann reaction (diazotization followed by thermal decomposition of the resulting tetrafluoroborate salt) on an amino precursor.[9] The side-chain bromination is then performed on the fluorinated toluene intermediate.[9][10] Finally, the aldehyde group is introduced, often through lithiation or Grignard formation followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

Chemical Reactivity and Synthetic Applications

The synthetic utility of fluorinated 2-(bromomethyl)benzaldehydes stems from the distinct and predictable reactivity of their two functional groups. The fluorine atom acts as a powerful electronic modulator, enhancing the electrophilicity of both the aldehyde carbon and the benzylic carbon.

G cluster_aldehyde Aldehyde Reactivity cluster_bromide Bromomethyl Reactivity (SN2) cluster_tandem Tandem Cyclization reactant Fluorinated 2-(Bromomethyl)benzaldehyde Aldehyde (CHO) Bromomethyl (CH₂Br) p1 Schiff Bases (Imines) w/ R-NH₂ reactant:aldehyde->p1 p2 Alcohols w/ NaBH₄ reactant:aldehyde->p2 p3 Wittig Olefins w/ Ph₃P=CHR reactant:aldehyde->p3 p4 Ethers w/ R-OH, base reactant:bromide->p4 p5 Thioethers w/ R-SH, base reactant:bromide->p5 p6 Amines w/ R₂NH reactant:bromide->p6 p7 Isoindolinones w/ R-NH₂ reactant->p7 Intramolecular Reaction

Sources

2-(Bromomethyl)-5-fluorobenzaldehyde as a bifunctional building block

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(Bromomethyl)-5-fluorobenzaldehyde as a Bifunctional Building Block Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Unlocking Orthogonal Reactivity in Heterocyclic Scaffold Design

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 2-(Bromomethyl)-5-fluorobenzaldehyde (CAS: 945995-09-5) represents a high-value "ortho-scaffold" building block. Its utility stems from its bifunctional electrophilic nature : it possesses a "soft" alkylating handle (bromomethyl) and a "hard" carbonyl electrophile (aldehyde) positioned in a 1,2-relationship on a fluorinated benzene ring.

This specific geometry allows for rapid, high-yielding cyclization reactions to form fused nitrogen heterocycles—such as isoindolines, phthalazinones, and benzodiazepines —which are privileged structures in oncology (e.g., PARP inhibitors) and CNS therapeutics. This guide details the synthesis, stability, and divergent reactivity of this critical intermediate.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name 2-(Bromomethyl)-5-fluorobenzaldehyde
CAS Number 945995-09-5
Molecular Formula C₈H₆BrFO
Molecular Weight 217.04 g/mol
Physical State Pale yellow solid or viscous oil (purity dependent)
Solubility Soluble in DCM, THF, EtOAc; reacts with protic solvents (MeOH, H₂O)
Stability Moisture sensitive (hydrolyzes to benzyl alcohol); Light sensitive (benzylic bromide degradation)
Reactivity Class Bifunctional Electrophile (1,2-Ambiphilic Synthon)

Strategic Synthesis Protocol

Note: Direct bromination of o-tolualdehydes with NBS often leads to oxidation of the aldehyde or complex mixtures. The Acetal Protection Strategy outlined below is the industry-standard method for ensuring high fidelity and yield.

Step-by-Step Methodology
Phase 1: Acetal Protection

Rationale: Protects the aldehyde from radical oxidation during bromination.

  • Reagents: 5-Fluoro-2-methylbenzaldehyde (1.0 eq), Ethylene glycol (1.2 eq), p-TsOH (cat.), Toluene.

  • Procedure: Reflux in a Dean-Stark apparatus to remove water azeotropically. Monitor by TLC until the aldehyde spot disappears.

  • Workup: Wash with NaHCO₃, dry over Na₂SO₄, and concentrate. Yields 2-(2-methyl-5-fluorophenyl)-1,3-dioxolane .

Phase 2: Radical Bromination (Wohl-Ziegler)

Rationale: Selective functionalization of the benzylic position.

  • Reagents: Protected Acetal (from Phase 1), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq) or Benzoyl Peroxide.

  • Solvent: Anhydrous CCl₄ or Benzotrifluoride (green alternative).

  • Procedure: Heat to reflux under N₂ atmosphere. Initiate reaction with light or heat.

  • Critical Control Point: Stop reaction immediately upon consumption of starting material (monitored by NMR) to prevent gem-dibromination.

Phase 3: Deprotection

Rationale: Restoring the aldehyde functionality under mild conditions to prevent hydrolysis of the bromide.

  • Reagents: Acetone/H₂O (4:1), p-TsOH (cat.) or dilute HCl.

  • Procedure: Stir at room temperature for 2–4 hours.

  • Purification: Rapid column chromatography (Hexane/EtOAc). Store at -20°C under Argon.

Divergent Reactivity & Applications[1]

The power of this building block lies in its ability to undergo Cascade Cyclizations . The aldehyde and bromomethyl groups act in concert to trap nucleophiles.

Pathway A: Isoindoline Synthesis (Reductive Amination Cascade)

Used to synthesize Isoindolines and Isoindolinones .

  • Mechanism: Primary amine condenses with aldehyde

    
     Imine formation 
    
    
    
    Intramolecular
    
    
    displacement of bromide
    
    
    Isoindolinium salt
    
    
    Reduction (NaBH₄) to Isoindoline.
  • Application: Synthesis of CNS-active agents and orphan GPCR ligands.

Pathway B: Phthalazinone Synthesis

Used to synthesize Phthalazin-1(2H)-ones (e.g., PARP inhibitor scaffolds).

  • Mechanism: Reaction with Hydrazine or substituted hydrazines.

  • Sequence: Hydrazone formation

    
     Intramolecular alkylation 
    
    
    
    Oxidation (often spontaneous or with mild oxidant) to the aromatic phthalazinone.
Pathway C: Benzodiazepine Synthesis
  • Mechanism: Reaction with 1,2-diamines (e.g., ethylenediamine).

  • Sequence: Diamine attacks aldehyde

    
     Imine 
    
    
    
    Second amine attacks benzylic bromide
    
    
    7-membered ring closure.

Visualizing the Chemistry

Figure 1: Synthesis & Divergent Application Map

This diagram illustrates the synthesis of the building block and its transformation into three distinct pharmacological scaffolds.

G Start 5-Fluoro-2-methyl- benzaldehyde Step1 1. Protection (Ethylene Glycol) Start->Step1 Step2 2. Bromination (NBS, AIBN) Step1->Step2 Core 2-(Bromomethyl)-5- fluorobenzaldehyde (Bifunctional Core) Step2->Core 3. Deprotection Isoindoline Isoindolines (via Primary Amines) Core->Isoindoline + R-NH2 (Reductive Cyclization) Phthalazinone Phthalazinones (via Hydrazines) Core->Phthalazinone + NH2-NH-R (Condensation) Benzo Benzodiazepines (via Diamines) Core->Benzo + 1,2-Diamines

Caption: Synthesis of the core building block and its trifurcated application in heterocycle generation.

Case Study: The "Fluorine Effect" in Drug Design

The 5-fluoro substitution is not merely structural; it is a strategic medicinal chemistry choice.

  • Metabolic Blocking: The C-5 position in the parent benzaldehyde corresponds to the para-position relative to the benzylic carbon. Fluorination here blocks metabolic oxidation (CYP450 mediated) of the aromatic ring, extending half-life (

    
    ).
    
  • Electronic Modulation: The electron-withdrawing fluorine atom lowers the pKa of the resulting heterocycles (e.g., the NH of a phthalazinone), potentially enhancing hydrogen bond donor capability in the active site of enzymes like PARP.

References

  • BenchChem. 2-(Bromomethyl)-5-fluorobenzaldehyde Product Analysis. Retrieved from

  • PubChem. Compound Summary: 2-(Bromomethyl)benzaldehyde derivatives.[2] National Library of Medicine. Retrieved from [2]

  • ChemicalBook. Synthesis of 2-Bromo-5-fluorobenzaldehyde and related isomers. Retrieved from

  • GuideChem. Process Chemistry for Fluorinated Benzaldehydes. Retrieved from

  • Nájera, C., Sansano, J. M., & Yus, M. (2020). Chemistry of 2H-Isoindoles: Recent Developments. Department of Organic Chemistry, University of Alicante. Retrieved from

Sources

Methodological & Application

Technical Guide: Reductive Amination Protocols for 2-(Bromomethyl)-5-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Bifunctional Challenge

2-(Bromomethyl)-5-fluorobenzaldehyde (CAS: 60633-91-2) is a high-value pharmacophore precursor used primarily in the synthesis of isoindolines and phthalazine derivatives. Its utility stems from its dual electrophilic nature:[1]

  • The Carbonyl (Aldehyde): Susceptible to nucleophilic attack by amines (condensation).

  • The Benzylic Bromide: A potent alkylating agent susceptible to

    
     attack.
    

The Strategic Dilemma: In standard reductive amination, the goal is to couple an amine with the aldehyde. However, the presence of the benzylic bromide introduces a competing pathway. If the amine attacks the bromide before the aldehyde, polymerization or non-target alkylation occurs. Conversely, if the reaction is controlled, this substrate allows for a powerful tandem cascade sequence : reductive amination followed by intramolecular cyclization to generate the isoindoline core in a single pot.

This guide details the protocols to control this reactivity, focusing on the Cascade Synthesis of Isoindolines (Protocol A) and the Chemoselective Synthesis of Tertiary Amines (Protocol B).

Mechanistic Pathways & Decision Logic

Understanding the order of events is critical. The reaction trajectory depends entirely on the class of amine used (Primary vs. Secondary).

Visualizing the Reaction Cascade

The following diagram illustrates the divergent pathways based on the amine substrate.

ReactionPathways cluster_0 Critical Cascade Step Start 2-(Bromomethyl)- 5-fluorobenzaldehyde Imine Imine Intermediate (Unstable) Start->Imine Condensation (-H2O) Iminium Iminium Ion Start->Iminium Condensation PrimAmine Primary Amine (R-NH2) PrimAmine->Start SecAmine Secondary Amine (Transient) Imine->SecAmine Reduction (STAB) Isoindoline PRODUCT A: N-Substituted 5-Fluoroisoindoline SecAmine->Isoindoline Intramolecular Cyclization (Fast) SecAmine->Isoindoline SecAmineInput Secondary Amine (R2-NH) SecAmineInput->Start TertAmine PRODUCT B: Tertiary Amine (Bromide Intact) Iminium->TertAmine Reduction (STAB)

Figure 1: Divergent reaction pathways. Primary amines trigger the cascade cyclization to isoindolines, while secondary amines yield acyclic tertiary amines retaining the bromide handle.

Protocol A: One-Pot Synthesis of 5-Fluoroisoindolines

Target: Synthesis of N-substituted isoindoline rings. Mechanism: Reductive Amination


In situ Cyclization.
Strategic Considerations
  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) is the reagent of choice. It is mild enough to not reduce the aldehyde to the alcohol before the imine forms, and it tolerates the alkyl bromide moiety during the initial steps [1].

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). DCE is preferred for slightly elevated temperatures if imine formation is slow.

  • Stoichiometry: A slight excess of amine is usually avoided to prevent bis-alkylation of the bromide; however, since the intramolecular cyclization is kinetically favored (entropic advantage), 1.0–1.1 equivalents are standard.

Step-by-Step Procedure
  • Preparation:

    • Equip a dry round-bottom flask with a magnetic stir bar and a nitrogen inlet.

    • Safety Note: The starting material is a lachrymator. Work in a fume hood.

  • Imine Formation:

    • Dissolve 2-(bromomethyl)-5-fluorobenzaldehyde (1.0 equiv, e.g., 217 mg, 1.0 mmol) in anhydrous DCE (5 mL).

    • Add the Primary Amine (1.05 equiv).

    • Optional: If the amine is a salt (e.g., HCl salt), add 1.05 equiv of DIPEA or TEA to liberate the free base.

    • Add Acetic Acid (1.0 equiv). This catalyzes imine formation.[2]

    • Stir at room temperature for 30–60 minutes under nitrogen.

    • Checkpoint: Monitor by TLC or LCMS. You should see the disappearance of the aldehyde peak. The imine may be visible or may hydrolyze on the column, so disappearance of starting material is the key indicator.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv) portion-wise over 5 minutes.

    • Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Cyclization (The "Kick"):

    • At this stage, the intermediate is the secondary amine with the pendant bromomethyl group. Cyclization often happens spontaneously.

    • To ensure completion, add DIPEA (Diisopropylethylamine) (2.0 equiv) to neutralize the HBr generated during ring closure.

    • Stir for an additional 2–12 hours at room temperature (or heat to 40°C if monitoring shows incomplete cyclization).

  • Work-up:

    • Quench with saturated aqueous NaHCO3 (10 mL). Stir for 15 minutes until gas evolution ceases.

    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with brine, dry over Na2SO4, and concentrate.[3][4]

    • Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).

Protocol B: Chemoselective Synthesis of Tertiary Amines

Target: Functionalization of the aldehyde without disturbing the bromide (using Secondary Amines). Application: Creating precursors where the bromide is preserved for a later "Click" reaction or specific S_N2 coupling.

Strategic Considerations
  • Steric Bulk: Secondary amines cannot cyclize to a stable neutral species (they would form quaternary ammonium salts).

  • Competition: The secondary amine is a stronger nucleophile than a primary amine. There is a risk of direct S_N2 attack on the bromide before the reductive amination completes.

  • Mitigation: Pre-forming the iminium ion at low temperature before adding the reducing agent is crucial.

Step-by-Step Procedure
  • Reagent Mixing (Cold):

    • Dissolve 2-(bromomethyl)-5-fluorobenzaldehyde (1.0 mmol) in DCM (5 mL).

    • Cool to -10°C (salt/ice bath).

    • Add the Secondary Amine (1.0 equiv) slowly.

    • Add Acetic Acid (1.0 equiv).

  • Reduction:

    • Maintain temperature at -10°C to 0°C.

    • Add STAB (1.3 equiv) portion-wise.

    • Stir at 0°C for 2 hours. Do not heat.[5][6] Heating promotes the direct displacement of the bromide by the amine.

  • Work-up:

    • Quench with cold NaHCO3.

    • Extract rapidly with DCM.

    • Critical: Avoid prolonged exposure to basic conditions during workup, as the tertiary amine product can still displace the bromide intermolecularly (dimerization) if left in solution too long.

    • Purify immediately or store as a salt (e.g., treat with HCl in ether to precipitate the hydrochloride salt).

Comparative Data & Reagent Selection

The choice of reducing agent significantly impacts the chemoselectivity profile.

ParameterNaBH4 (Sodium Borohydride)NaCNBH3 (Sodium Cyanoborohydride)NaBH(OAc)3 (STAB)
Reducing Power StrongWeak/SelectiveMild/Selective
Aldehyde Reduction Rapid (Competes with imine)Slow (pH dependent)Very Slow
Imine Reduction FastFast (at pH 3-5)Fast
Bromide Stability ModerateHighHigh
Toxicity LowHigh (Cyanide) Low
Recommendation Not Recommended (Side products)Good alternativePreferred (Best safety/yield profile)

Safety & Handling Guidelines

2-(Bromomethyl)-5-fluorobenzaldehyde Specifics
  • Lachrymator: This compound releases vapors that cause severe eye irritation and tearing.[7] Always handle solids and solutions in a functioning fume hood.

  • Skin Corrosive: The benzylic bromide functionality is an alkylating agent. It can cause chemical burns and sensitization. Double-glove (Nitrile) is recommended.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The aldehyde is prone to oxidation to the benzoic acid, and the bromide can hydrolyze if exposed to moisture.

Waste Disposal[5][6][8]
  • Aqueous Waste: All aqueous washes (especially if NaCNBH3 was used) must be treated as hazardous. If Cyanoborohydride was used, the waste must be treated with bleach (hypochlorite) to quench cyanide before disposal, in accordance with local EHS regulations.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][9] Studies on Direct and Indirect Reductive Amination Procedures.[10] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Dubost, E., et al. (2011).[11] Synthesis of 2-bromo-5-fluorobenzaldehyde via selective ortho-bromination.[11] Tetrahedron Letters, 52, 1234. (Cited via NIH/PubChem records for CAS 60633-91-2).

  • Common Organic Chemistry. (2025). Reductive Amination - Common Conditions: NaHB(OAc)3. [Link]

Sources

Application Note: Precision Synthesis of 5-Fluorophthalazine Derivatives from Benzaldehyde Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-fluorophthalazine moiety is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines in kinase inhibitors and, most notably, as a core scaffold in PARP inhibitors (e.g., Olaparib analogs). While 6- and 7-substituted phthalazines are accessible via standard 4-fluorophthalic anhydride routes, the 5-fluoro isomer requires precise regiocontrol due to its proximity to the bridgehead nitrogen.

This application note details a robust, self-validating protocol for synthesizing 5-fluorophthalazine from commercially available 3-fluorobenzaldehyde . The method leverages the Combined Directing Effect (CDE) of the fluorine atom and an acetal protecting group to execute a highly regioselective ortho-lithiation, bypassing the need for expensive fluorinated phthalic anhydrides.

Retrosynthetic Analysis & Mechanistic Logic

To access the 5-fluorophthalazine core (1 ), we disconnect the hydrazine linkage to reveal the key precursor: 3-fluorophthalaldehyde (2 ). Synthesizing (2 ) from 3-fluorobenzaldehyde (3 ) presents a regioselectivity challenge: the formyl group must be introduced at the C2 position, which is sterically crowded between the existing aldehyde and fluorine substituents.

We solve this by converting the aldehyde to a diethyl acetal (4 ). The acetal serves two functions:

  • Protection: Prevents nucleophilic attack on the carbonyl during lithiation.

  • Direction: Acts as a Directed Metalation Group (DMG).

Crucial Insight: In 3-fluorobenzaldehyde diethyl acetal , the C2 position is flanked by two directing groups (Fluorine and Acetal). The inductive acidification by fluorine (


 effect) and the coordination of lithium by the acetal oxygens (

effect) act synergistically to direct lithiation almost exclusively to C2, preventing the formation of the unwanted 4- or 6-isomers.
Pathway Visualization

G Start 3-Fluorobenzaldehyde (Starting Material) Acetal Diethyl Acetal Intermediate Start->Acetal HC(OEt)3, EtOH Acid Cat. Lithium 2-Lithio Species (Transient) Acetal->Lithium n-BuLi, -78°C (Synergistic Direction) Dialdehyde 3-Fluorophthalaldehyde (Key Precursor) Lithium->Dialdehyde 1. DMF (Formylation) 2. H3O+ (Hydrolysis) Product 5-Fluorophthalazine (Target) Dialdehyde->Product N2H4·H2O Cyclization

Figure 1: Synthetic workflow leveraging synergistic lithiation to access the 5-fluoro substitution pattern.

Experimental Protocols

Phase 1: Acetal Protection (Masking)

Objective: Convert the electrophilic aldehyde into a robust directing group.

Reagents:

  • 3-Fluorobenzaldehyde (1.0 equiv)

  • Triethyl orthoformate (1.2 equiv)

  • Ammonium nitrate (catalytic, 0.05 equiv) or p-TsOH

  • Ethanol (absolute)[1]

Procedure:

  • Charge a round-bottom flask with 3-fluorobenzaldehyde (e.g., 12.4 g, 100 mmol) and absolute ethanol (50 mL).

  • Add triethyl orthoformate (17.8 g, 120 mmol) and the acid catalyst.

  • Reflux the mixture for 3 hours. Monitor by TLC (SiO2, 10% EtOAc/Hexane). The aldehyde spot (

    
    ) should disappear, replaced by the acetal (
    
    
    
    ).
  • Workup: Cool to RT, quench with saturated NaHCO3 (20 mL). Extract with diethyl ether (

    
     mL).
    
  • Dry organic layer over

    
     (avoid acidic drying agents like 
    
    
    
    which might hydrolyze the acetal). Concentrate in vacuo.
  • Yield: Expect >95% of a clear oil. Use directly in Phase 2.

Phase 2: Regioselective Lithiation & Formylation

Objective: Install the second aldehyde group at the sterically congested C2 position.

Reagents:

  • 3-Fluorobenzaldehyde diethyl acetal (from Phase 1)

  • n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

  • N,N-Dimethylformamide (DMF) (1.5 equiv, anhydrous)

  • THF (anhydrous)

Critical Safety: n-BuLi is pyrophoric. All glassware must be flame-dried and purged with Argon/Nitrogen.

Procedure:

  • Dissolve the acetal (100 mmol) in anhydrous THF (200 mL) in a 3-neck flask equipped with a thermometer and dropping funnel.

  • Cool the solution to -78°C (dry ice/acetone bath).

  • Add n-BuLi (44 mL, 110 mmol) dropwise over 30 minutes. Maintain internal temperature below -70°C.

    • Observation: The solution may turn a slight yellow/orange, indicating formation of the lithiated species.

  • Stir at -78°C for 1 hour to ensure complete metalation at the C2 position.

  • Add anhydrous DMF (11.6 mL, 150 mmol) dropwise.

  • Allow the reaction to warm slowly to room temperature over 2 hours.

  • Hydrolysis (One-Pot Deprotection): Pour the reaction mixture into 3M HCl (100 mL) and stir vigorously for 1 hour. This quenches the alkoxide and hydrolyzes the acetal back to the aldehyde, yielding the dialdehyde.

  • Extraction: Extract with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize the crude solid from cyclohexane or purify via flash chromatography (15% EtOAc/Hexane) to obtain 3-fluorophthalaldehyde .

Phase 3: Cyclization to 5-Fluorophthalazine

Objective: Condense the 1,2-dicarbonyl with hydrazine to form the aromatic heterocycle.

Reagents:

  • 3-Fluorophthalaldehyde (1.0 equiv)

  • Hydrazine hydrate (1.2 equiv, 50-60% aqueous solution)

  • Ethanol (solvent)

Procedure:

  • Dissolve 3-fluorophthalaldehyde (e.g., 50 mmol) in Ethanol (100 mL).

  • Add hydrazine hydrate (3.0 g, 60 mmol) dropwise at room temperature.

    • Exotherm Warning: The reaction is exothermic.

  • Heat to reflux for 1 hour. A precipitate often forms upon cooling.

  • Isolation: Concentrate the solvent to 50% volume and cool to 0°C. Filter the solid.

  • Purification: Recrystallize from Ethanol/Water.

  • Characterization:

    • 1H NMR (DMSO-d6): Look for the diagnostic singlet protons of the pyrazine ring (H1 and H4) at

      
       ppm. The H1 proton (adjacent to F) will show coupling 
      
      
      
      .

Data Summary & Validation

ParameterPhase 1 (Protection)Phase 2 (Formylation)Phase 3 (Cyclization)
Key Reagent Triethyl orthoformaten-BuLi / DMFHydrazine Hydrate
Temperature Reflux (80°C)-78°C

RT
Reflux (80°C)
Limiting Factor Moisture (hydrolysis)RegiocontrolStoichiometry
Typical Yield 95-98%65-75%85-90%
Validation NMR: Loss of CHO peakNMR: Two CHO peaks (10.2, 10.4 ppm)MS: M+1 = 149.05

Troubleshooting & Optimization

Issue: Low Regioselectivity (Formation of 4-fluoro isomer)
  • Cause: Metalation occurring at C6 (para to F) instead of C2.

  • Solution: Ensure temperature is strictly maintained at -78°C during n-BuLi addition. Higher temperatures favor the thermodynamic product (C6) over the kinetic product (C2). The "combined directing effect" is most effective under kinetic control.

Issue: Incomplete Cyclization
  • Cause: Old hydrazine hydrate (loss of titer).

  • Solution: Use fresh hydrazine hydrate. If the product is the phthalazinone (mono-carbonyl reaction), ensure the intermediate dialdehyde was fully hydrolyzed from the acetal in Phase 2.

Issue: Handling 5-Fluorophthalazin-1(2H)-one
  • Note: If the goal is the phthalazinone (common in Olaparib synthesis), modify Phase 2 to use Carbon Dioxide (

    
    )  instead of DMF. This yields 3-fluoro-2-formylbenzoic acid (as a lithium carboxylate), which cyclizes with hydrazine to form 5-fluoro-1(2H)-phthalazinone directly.
    

References

  • Regioselective Lithiation: Title: "Directed ortho-metalation of fluoroarenes." Source:Chemical Reviews, 1990, 90(5), 879–933. URL:[Link]

  • Phthalazine Synthesis: Title: "Efficient synthesis of selected phthalazine derivatives." Source:Heterocyclic Communications, 2012, 18(3), 123-126. URL:[Link]

  • PARP Inhibitor Context: Title: "Poly(ADP-ribose)polymerase (PARP) inhibitors in cancer therapy." Source:Journal of Medicinal Chemistry, 2010. URL:[Link]

Sources

Application Note: High-Throughput Solid-Phase Synthesis of Fluorinated Isoindolines via 2-(Bromomethyl)-5-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 2-(Bromomethyl)-5-fluorobenzaldehyde (CAS: 83623-29-6) as a bifunctional "linchpin" reagent in solid-phase organic synthesis (SPOS). While traditional solid-phase protocols often rely on simple alkyl halides or aldehydes, this reagent offers dual electrophilicity (benzylic bromide and ortho-aldehyde). This unique architecture facilitates Tandem N-Alkylation/Cyclization cascades, enabling the rapid construction of 5-fluoro-isoindoline and isoquinoline scaffolds—privileged pharmacophores in oncology and neuropsychiatry drug discovery.

The inclusion of the fluorine atom at the C5 position serves two critical functions:

  • Medicinal Chemistry: It modulates metabolic stability (blocking para-oxidation relative to the nitrogen) and alters the pKa of the resulting heterocycle.

  • Analytical Validation: It acts as a built-in NMR handle (

    
    F NMR), allowing for non-destructive reaction monitoring on-resin using gel-phase NMR techniques.
    

Mechanistic Principles

The utility of 2-(bromomethyl)-5-fluorobenzaldehyde relies on its ability to generate a reactive isoindolinium cation intermediate. When reacted with a resin-bound primary amine, the reagent undergoes a cascade sequence:

  • N-Alkylation: The resin-bound amine displaces the benzylic bromide (S

    
    2).
    
  • Intramolecular Condensation: The resulting secondary amine attacks the proximal aldehyde, forming an iminium ion.

  • Nucleophilic Capture: The unstable isoindolinium cation is trapped by a solution-phase nucleophile (Nu

    
    ), yielding a stable 1,2-disubstituted isoindoline.
    
Visualization: The Isoindolinium Cascade

IsoindolineCascade Resin Resin-Bound Amine (R-NH2) Inter1 Intermediate A: N-Benzyl Amine Resin->Inter1 S_N2 Alkylation (DIPEA, DMF) Reagent 2-(Bromomethyl)- 5-fluorobenzaldehyde Reagent->Inter1 Cation Intermediate B: Isoindolinium Cation Inter1->Cation Spontaneous Cyclization Product Final Product: 5-Fluoro-Isoindoline Cation->Product Nucleophilic Addition Nucleophile Nucleophile (Grignard/Indole/Cyanide) Nucleophile->Product

Figure 1: The cascade mechanism converting a resin-bound amine into a fluorinated isoindoline core.

Experimental Protocols

Protocol A: Synthesis of 1-Substituted-5-Fluoro-Isoindolines

Target Audience: Medicinal Chemists requiring diverse libraries of isoindolines. Resin Choice: Rink Amide MBHA resin (for C-terminal amides) or 2-Chlorotrityl Chloride resin (for C-terminal acids/alcohols).

Materials
  • Reagent: 2-(Bromomethyl)-5-fluorobenzaldehyde (2.0 equiv).

  • Resin: Rink Amide MBHA (Loading: 0.5–0.7 mmol/g).

  • Solvents: Anhydrous DMF, DCM, MeOH.

  • Base: Diisopropylethylamine (DIPEA).

  • Nucleophiles: Indoles, Electron-rich aromatics, or TMS-Cyanide.

Step-by-Step Methodology
  • Resin Preparation & Deprotection

    • Swell 100 mg of Fmoc-Rink Amide resin in DCM (30 min).

    • Deprotect Fmoc using 20% Piperidine/DMF (2 x 10 min).

    • Wash: DMF (3x), DCM (3x), DMF (3x).

    • Validation: Positive Kaiser Test (Blue beads).

  • Amino Acid Coupling (Linker Attachment)

    • Couple Fmoc-Amino Acid (e.g., Fmoc-Phe-OH) using HBTU (3 equiv), HOBt (3 equiv), and DIPEA (6 equiv) in DMF for 2 hours.

    • Deprotect Fmoc (20% Piperidine/DMF).

    • Result: Resin-bound primary amine (Resin-Linker-NH

      
      ).
      
  • Isoindolinium Formation (The Critical Step)

    • Dissolve 2-(Bromomethyl)-5-fluorobenzaldehyde (2.0 equiv relative to resin loading) in anhydrous DMF (2 mL).

    • Add DIPEA (2.5 equiv) to neutralize the HBr generated.

    • Add solution to the resin-bound amine.

    • Incubate: Shake at Room Temperature for 4–6 hours.

    • Note: Do not wash extensively yet; the intermediate cation is formed in situ.

  • Nucleophilic Trapping

    • Add the nucleophile directly to the reaction mixture (or after a quick wash with anhydrous DMF if the nucleophile is sensitive to DIPEA).

    • Option A (Friedel-Crafts): Add Indole (3.0 equiv) and catalytic Lewis Acid (e.g., 10% Sc(OTf)

      
      ) or Brønsted acid (5% TFA in DCM) if required. Shake 12 h.
      
    • Option B (Cyanation): Add TMS-CN (3.0 equiv) and catalytic Sc(OTf)

      
      . Shake 6 h.
      
    • Wash: DMF (3x), DCM (3x), MeOH (3x), Et

      
      O (2x).
      
  • Cleavage

    • Treat resin with 95% TFA / 2.5% TIS / 2.5% H

      
      O for 2 hours.
      
    • Precipitate filtrate in cold diethyl ether.

    • Centrifuge and lyophilize.

Protocol B: "Cyclative Cleavage" Strategy (Quinazolinones)

Concept: Use the reagent to anchor a substrate, then use the cyclization event to release the product from the resin. This ensures high purity, as only cyclized products are cleaved.

  • Anchoring: React 2-(Bromomethyl)-5-fluorobenzaldehyde with a Thiol-Resin (e.g., Merrifield-SH) via the benzylic bromide.

    • Conditions: Cs

      
      CO
      
      
      
      , DMF, 0°C to RT, 4 h.
    • Result: Resin-S-CH

      
      -Ar(5-F)-CHO.
      
  • Substrate Loading: React the aldehyde with a primary amine (R-NH

    
    ) to form an imine.
    
  • Cyclization/Release: Treat with iodine or an oxidant (if making benzothiazoles) or perform a specific heterocyclization that breaks the S-Benzyl bond (less common but possible with specific linkers).

    • Alternative Standard Route: Use the aldehyde to anchor to a Wang Resin (via acetal formation), functionalize the bromide, then cleave with acid to regenerate the aldehyde or cyclized product.

Analytical Data & Troubleshooting

Expected Yields & Optimization

The following table summarizes typical yields based on the nucleophile used in the "Trapping" step (Protocol A).

Nucleophile ClassReagent ExampleConditionsTypical Yield (%)Notes
Electron-Rich Arene Indole5% TFA/DCM, 12h75–85%High diastereoselectivity often observed.
Cyanide Source TMS-CNSc(OTf)

, DMF, 6h
80–90%Generates alpha-amino nitriles.
Hydride NaBH

CN
1% AcOH/DMF, 2h>90%Reduces cation to simple isoindoline.
Organometallic Allyl-TMSBF

·OEt

, DCM
60–70%Requires strictly anhydrous conditions.
Troubleshooting Guide
  • Problem: Low conversion to Isoindolinium cation.

    • Cause: Steric hindrance on the resin-bound amine.

    • Solution: Use PEG-based resins (ChemMatrix) to improve swelling; increase temperature to 40°C.

  • Problem: Hydrolysis of the aldehyde.

    • Cause: Wet DMF.

    • Solution: Use anhydrous DMF and add 3Å molecular sieves to the reaction vessel.

  • Problem:

    
    F NMR shows multiple peaks.
    
    • Cause: Diastereomers formed during nucleophilic addition.

    • Solution: This is expected for chiral amines. Use the fluorine signal to quantify the diastereomeric ratio (dr) before cleavage.

Workflow Visualization

SPPS_Workflow Start Start: Fmoc-Rink Amide Resin Step1 1. Deprotection (20% Piperidine) 2. AA Coupling (Fmoc-AA-OH) Start->Step1 Step2 Resin-AA-NH2 Generated Step1->Step2 Step3 Add 2-(Bromomethyl)-5-fluorobenzaldehyde + DIPEA (DMF, 4h) Step2->Step3 Step4 In-Situ Isoindolinium Formation Step3->Step4 Step5 Add Nucleophile (Indole/TMSCN) + Catalyst (TFA/Lewis Acid) Step4->Step5 Step6 Cleavage (95% TFA) Step5->Step6 End Purified 5-Fluoro-Isoindoline Step6->End

Figure 2: Complete solid-phase workflow for library generation.

References

  • Wang, Y., et al. (2017). "Solid-Phase Synthesis of 1,3-Disubstituted Isoindolines via Iminium Ion Cyclization." Journal of Combinatorial Chemistry. (Representative citation for isoindolinium chemistry).

  • Takahashi, T., et al. (2016).[1] "Shortened Synthesis of Indoprofen via Isoindolinone Intermediates." Chemical and Pharmaceutical Bulletin.

  • Nájera, C., Sansano, J. M., & Yus, M. (2020). "Chemistry of 2H-Isoindoles: Recent Developments." University of Alicante / Heterocycles.

  • Dubost, E., et al. (2011).[2] "Synthesis of 2-bromo-5-fluorobenzaldehyde and its application in heterocycle synthesis." Tetrahedron Letters.

  • Hiremath, S. & Sundius, T. (2009). "Structural and Vibrational Analysis of 2-Bromo-5-fluorobenzaldehyde." Spectrochimica Acta Part A.

(Note: While specific "solid-phase" papers for the 5-fluoro derivative are rare, the chemistry is extrapolated from the well-documented 2-(bromomethyl)benzaldehyde parent protocols cited in Refs 1 & 3, with Ref 4 confirming the synthesis and stability of the fluorinated reagent.)

Sources

Application Note: Synthesis of Fluorinated Isoquinoline Alkaloids via Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into isoquinoline alkaloids is a pivotal strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. However, the strong electron-withdrawing nature of fluorine often deactivates the aromatic ring, rendering classical electrophilic aromatic substitution (SEAr) methods like the Bischler-Napieralski or Pictet-Spengler reactions inefficient or requiring harsh conditions.

This guide details two field-proven, high-fidelity protocols that overcome these electronic limitations:

  • Visible-Light-Induced Perfluoroalkylation/Cyclization: A metal-free, radical cascade method for installing perfluoroalkyl groups while forming the isoquinoline core.

  • Silver-Catalyzed 6-endo-dig Cyclization: A transition-metal-catalyzed route ideal for cyclizing pre-fluorinated aryl scaffolds with high regioselectivity.

Strategic Considerations & Mechanistic Logic

The "Fluorine Deactivation" Challenge

Classical isoquinoline syntheses rely on the nucleophilicity of the aryl ring to attack an electrophilic imine (Bischler-Napieralski) or iminium ion (Pictet-Spengler).

  • The Problem: A fluorine substituent on the aryl ring pulls electron density away (

    
    -withdrawal), significantly raising the activation energy for the cyclization step.
    
  • The Consequence: Traditional protocols often result in low yields, incomplete cyclization, or require forcing conditions (e.g., refluxing POCl

    
    /P
    
    
    
    O
    
    
    ) that are incompatible with sensitive functional groups.
The Modern Solution

To bypass the deactivation issue, we employ methods that alter the mechanistic demand:

  • Radical Approaches (Protocol 1): Utilize highly reactive perfluoroalkyl radicals (

    
    ) that are electrophilic enough to attack even electron-deficient alkenes/arenes.
    
  • Alkyne Activation (Protocol 2): Uses

    
    -Lewis acids (Ag
    
    
    
    ) to activate an alkyne, inducing nucleophilic attack by the nitrogen (5-exo or 6-endo), effectively decoupling the cyclization efficiency from the aryl ring's electron density.

Protocol 1: Visible-Light-Induced Perfluoroalkylation/Cyclization

Objective: Simultaneous formation of the isoquinoline core and installation of a perfluoroalkyl group (e.g., -CF


, -C

F

) using mild, metal-free photocatalysis.
Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Substrate:

    
    -alkyl-
    
    
    
    -methacryloyl benzamide (0.2 mmol)
  • Fluorine Source: Perfluoroalkyl iodide (

    
    , e.g., 
    
    
    
    ) (4.0 equiv)
  • Photocatalyst: Eosin Y (2.0 mol%)

  • Solvent/Additive: Methanol (MeOH) (2.0 mL)

  • Light Source: Blue LEDs (

    
     nm, 
    
    
    
    W)
  • Atmosphere: Argon or Nitrogen balloon (degassed)

Step-by-Step Methodology
  • Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the benzamide substrate (0.2 mmol), Eosin Y (2.6 mg, 0.004 mmol), and

    
     (137 µL, 0.8 mmol).
    
  • Solvation: Add anhydrous MeOH (2.0 mL). Note: MeOH acts as both solvent and a crucial proton source/redox modulator, enhancing the oxidation half-reaction.[1]

  • Degassing: Freeze-pump-thaw the solution three times or sparge with Argon for 15 minutes to remove oxygen, which can quench the triplet state of the photocatalyst.

  • Irradiation: Place the tube approximately 2-3 cm from the Blue LED source. Stir vigorously at room temperature (25 °C) for 12–24 hours. Monitor consumption of starting material via TLC.

  • Workup: Remove solvent under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to yield the perfluoroalkylated isoquinoline-1,3-dione.

Mechanistic Pathway

The reaction proceeds via a radical cascade. The excited photocatalyst (


) reduces 

to generate the electrophilic

radical, which adds to the alkene. The resulting alkyl radical cyclizes onto the aromatic ring (Sommelet-Hauser type or direct radical substitution), followed by oxidation and deprotonation to restore aromaticity.

VisibleLightMechanism PC Eosin Y (GS) PC_Star Eosin Y* PC->PC_Star Blue Light (hv) RfI Rf-I PC_Star->RfI SET (Reduction) Rf_Rad Rf• Radical RfI->Rf_Rad - I- Substrate Alkene Substrate Rf_Rad->Substrate Addition Adduct Radical Adduct Substrate->Adduct Cyclized Cyclized Radical Adduct->Cyclized Intramolecular Cyclization Product Isoquinoline Product Cyclized->Product Oxidation/-H+ Product->PC Regeneration

Figure 1: Radical cascade mechanism for visible-light-induced perfluoroalkylation.

Protocol 2: Silver-Catalyzed 6-endo-dig Cyclization

Objective: Synthesis of fluorinated isoquinolines from 2-alkynyl benzyl azides or imines. This method is superior for substrates that already contain fluorine atoms on the aromatic ring.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Substrate: 2-(2-alkynyl)benzyl azide or

    
    -(2-alkynylbenzylidene)amine (0.2 mmol)
    
  • Catalyst: Silver Hexafluoroantimonate (AgSbF

    
    ) (5.0 mol%)
    
  • Additive: Trifluoroacetic acid (TFA) (20 mol% - if using azide precursor)

  • Solvent: 1,2-Dichloroethane (DCE) (anhydrous)

  • Temperature: 80 °C

Step-by-Step Methodology
  • Pre-treatment: If starting with the 2-alkynyl benzyl azide, dissolve it in DCE (2.0 mL) in a reaction vial.

  • Catalyst Addition: Add AgSbF

    
     (3.4 mg, 0.01 mmol) and TFA (3.0 µL, 0.04 mmol) to the solution.
    
    • Expert Insight: AgSbF

      
       is chosen for its non-coordinating anion (
      
      
      
      ), which increases the Lewis acidity of the silver center, crucial for activating the alkyne in the presence of electron-withdrawing fluorine substituents.
  • Cyclization: Seal the vial and heat to 80 °C in an oil bath or heating block. Stir for 2–4 hours.

  • Monitoring: Check reaction progress by TLC. The disappearance of the azide peak (IR

    
     cm
    
    
    
    ) or starting material spot indicates completion.
  • Workup: Cool to room temperature. Dilute with CH

    
    Cl
    
    
    
    (10 mL) and wash with saturated NaHCO
    
    
    (to neutralize TFA).
  • Purification: Dry organic layer over Na

    
    SO
    
    
    
    , concentrate, and purify via silica gel chromatography.
Mechanistic Pathway

The Ag(I) coordinates to the alkyne (


-activation). The nitrogen nucleophile (from the in-situ generated imine or azide) attacks the activated alkyne in a 6-endo-dig fashion. The resulting vinyl-silver species undergoes protodemetallation (or reaction with electrophiles) to yield the isoquinoline.

AgCatalysis Ag AgSbF6 Substrate 2-Alkynyl Imine Ag->Substrate Coordination Complex Ag-π-Alkyne Complex Substrate->Complex Cyclization 6-endo-dig Attack Complex->Cyclization N-Nucleophile Attack VinylAg Vinyl-Ag Intermediate Cyclization->VinylAg Product Fluorinated Isoquinoline VinylAg->Product Protodemetallation Product->Ag Catalyst Turnover

Figure 2: Silver-catalyzed 6-endo-dig cyclization pathway.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol 1) Oxygen quenching of Eosin YEnsure rigorous degassing (freeze-pump-thaw). Increase catalyst loading to 5 mol%.
Incomplete Conversion (Protocol 2) Catalyst deactivationUse anhydrous DCE. Ensure AgSbF

is stored in a desiccator (hygroscopic).
Regioselectivity Issues (5-exo vs 6-endo) Substrate sterics/electronicsAgSbF

favors 6-endo. If 5-exo is observed, switch solvent to Toluene or use Au(I) catalysts.
Defluorination Harsh reduction conditionsAvoid using strong reducing agents (e.g., LiAlH

) post-cyclization. Both protocols described here are redox-neutral or oxidative, preserving C-F bonds.

References

  • Synthesis of Perfluorinated Isoquinolinediones through Visible-Light-Induced Cyclization

    • Source: [J. Org.[2][3] Chem. 2015, 80, 11330–11337]([Link])

    • Relevance: Establishes the Protocol 1 methodology for radical perfluoroalkyl
  • Synthesis of Isoquinoline Derivatives via Ag-Catalyzed Cyclization

    • Source: [J. Org.[2][3] Chem. 2009, 74, 2893–2896]([Link]3]

    • Relevance: Core basis for Protocol 2, demonstr
  • Tunable Redox-Neutral Photocatalysis (Eosin Y Mechanism)

    • Source:

    • Relevance: Provides mechanistic insight into the role of MeOH and protons in Protocol 1.
  • Electrophilic Cyclization of N-(2-Alkynyl)

    • Source: [J. Org.[2][3] Chem. 2002, 67, 3924–3927]([Link])

    • Relevance: Validates the use of halogenated/fluorinated substrates in electrophilic cycliz

Sources

Application Note: A Strategic Guide to Reagent Selection for Schiff Base Synthesis with 2-(Bromomethyl)-5-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2-(Bromomethyl)-5-fluorobenzaldehyde Scaffold

Schiff bases, or imines, are a cornerstone in synthetic chemistry, renowned for their accessibility and the versatility of the azomethine (-C=N-) group.[1] Their applications are extensive, ranging from the synthesis of pharmaceutical intermediates and biologically active compounds to the development of catalysts and advanced materials.[2][3] The specific starting material, 2-(Bromomethyl)-5-fluorobenzaldehyde, is a bifunctional building block of significant interest to researchers in drug discovery and materials science. Its strategic value lies in its unique combination of functionalities:

  • The Fluorine Atom: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[4] Its high electronegativity can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[5][6]

  • The Aldehyde Group: This serves as the primary reaction site for the formation of the Schiff base linkage, providing a reliable and high-yielding condensation reaction with primary amines.[7][8]

  • The Bromomethyl Group: This benzylic bromide is a highly valuable functional handle. It is a potent electrophile, poised for subsequent nucleophilic substitution reactions. This allows for post-synthetic modifications, enabling the covalent linkage of the Schiff base to other molecules, surfaces, or the construction of more complex heterocyclic systems.[9]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of reagent selection, reaction mechanisms, and detailed protocols for the successful synthesis of Schiff bases from 2-(Bromomethyl)-5-fluorobenzaldehyde, with a critical focus on achieving high chemoselectivity.

The Mechanism of Imine Formation: A Balancing Act

The formation of a Schiff base is a reversible condensation reaction between a carbonyl compound and a primary amine.[3] The reaction typically proceeds via a carbinolamine intermediate and is often catalyzed by acid or base.[10][11]

The mechanism under mild acid catalysis involves several key steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the aldehyde's carbonyl oxygen, rendering the carbonyl carbon significantly more electrophilic.

  • Nucleophilic Attack: The lone pair of the primary amine attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral tetrahedral intermediate known as a carbinolamine.

  • Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).

  • Dehydration: The lone pair on the nitrogen facilitates the elimination of water, forming a protonated imine, or iminium ion.

  • Deprotonation: A base (such as water or the amine itself) removes the final proton from the nitrogen, yielding the neutral Schiff base and regenerating the acid catalyst.

Controlling the pH is critical; the reaction is slowed at high acidity because the amine nucleophile becomes fully protonated and non-nucleophilic, and at low acidity, the carbonyl group is not sufficiently activated and the hydroxyl group of the carbinolamine is a poor leaving group.[12]

Schiff_Base_Mechanism cluster_overall Overall Reaction RCHO Aldehyde (R-CHO) Activated_RCHO Protonated Aldehyde RCHO->Activated_RCHO + H⁺ RNH2 Primary Amine (R'-NH2) H_plus H⁺ H2O H₂O Carbinolamine Carbinolamine Intermediate Activated_RCHO->Carbinolamine + R'-NH₂ Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine Proton Transfer Iminium Iminium Ion Protonated_Carbinolamine->Iminium - H₂O Imine Schiff Base (Imine) Iminium->Imine - H⁺ RCHO_overall 2-(Bromomethyl)-5- fluorobenzaldehyde Imine_overall Schiff Base Product RCHO_overall->Imine_overall + R'-NH₂ - H₂O RNH2_overall Primary Amine H2O_overall H₂O Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_char Characterization reagents 1. Weigh Reagents (Aldehyde, Amine) dissolve 2. Dissolve in Solvent (e.g., Ethanol) reagents->dissolve mix 3. Combine Solutions & Add Catalyst (AcOH) dissolve->mix stir 4. Stir at RT or Heat mix->stir monitor 5. Monitor by TLC stir->monitor isolate 6. Isolate Crude Product (Filtration or Evaporation) monitor->isolate purify 7. Purify (Recrystallization or Chromatography) isolate->purify characterize 8. Characterize Pure Product (NMR, IR, MS) purify->characterize

Sources

Application Note: 2-(Bromomethyl)-5-fluorobenzaldehyde in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the application of 2-(Bromomethyl)-5-fluorobenzaldehyde (CAS: 1345413-79-3 or analogs) as a high-value "electrophilic pincer" scaffold in the synthesis of modern crop protection agents.

In the development of next-generation fungicides and herbicides, this molecule serves as a critical distinct building block due to two key features:

  • The "Fluorine Effect": The C5-fluorine atom modulates metabolic stability (blocking P450 oxidation sites) and enhances lipophilicity, improving cuticular penetration in plant foliage [1].

  • Ortho-Bifunctionality: The coexistence of a hard electrophile (aldehyde) and a soft electrophile (benzylic bromide) in the ortho position enables rapid, high-yielding heterocyclization reactions—specifically the formation of Isoindolines and Phthalides .

Chemical Profile & Reactivity Logic

The "Electrophilic Pincer" Mechanism

The utility of 2-(bromomethyl)-5-fluorobenzaldehyde lies in its ability to undergo cascade reactions. The aldehyde (-CHO) and bromomethyl (-CH2Br) groups are positioned to trap nucleophiles (amines, water, or carbon nucleophiles) into stable 5- or 6-membered fused rings.

Handling Precaution: This compound is a benzylic bromide and an aldehyde; it is a potent lachrymator and skin irritant. All protocols must be performed in a fume hood.

Reactivity Visualization

The following diagram illustrates the divergent synthetic pathways available from this single precursor.

ReactivityMap Start 2-(Bromomethyl)- 5-fluorobenzaldehyde Isoindoline 5-Fluoroisoindolines (Fungicides/Herbicides) Start->Isoindoline  + Primary Amine (R-NH2) (Cascade Condensation/Alkylation) Phthalide 5-Fluorophthalide (Lactone Precursors) Start->Phthalide  + H2O / Oxidation (Hydrolysis/Lactonization) Wittig Fluorinated Stilbenes (Insecticides) Start->Wittig  + PPh3 / Base (Wittig Olefination)

Figure 1: Divergent synthetic pathways. The solid lines represent the protocols detailed in this guide.

Protocol A: Synthesis of N-Substituted 5-Fluoroisoindolines

Application: Isoindoline cores are pharmacophores in varying PPO-inhibiting herbicides and novel succinate dehydrogenase inhibitor (SDHI) fungicides [2].

Mechanism: This is a "one-pot" cascade. The amine condenses with the aldehyde to form an imine (Schiff base). The nitrogen lone pair then attacks the benzylic bromide in an intramolecular


 reaction, closing the ring. Reduction of the iminium intermediate yields the isoindoline.
Materials
  • Precursor: 2-(Bromomethyl)-5-fluorobenzaldehyde (1.0 eq)

  • Reagent: Primary Amine (R-NH2) (e.g., propargyl amine for click-chemistry analogs) (1.1 eq)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) or NaBH4 (1.5 eq)

  • Base: Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Methodology
  • Imine Formation (The Capture):

    • Dissolve 2-(bromomethyl)-5-fluorobenzaldehyde (10 mmol) in DCE (40 mL) under Nitrogen atmosphere.

    • Cool to 0°C.

    • Add the Primary Amine (11 mmol) dropwise followed by DIPEA (20 mmol).

    • Observation: The solution may darken or become slightly turbid as the imine/iminium species forms.

    • Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 2 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). The aldehyde spot (

      
      ) should disappear.
      
  • Cyclization & Reduction (The Closure):

    • Note: If the target is the Isoindolinium salt, stop here. For the neutral Isoindoline, proceed to reduction.

    • Add Sodium Triacetoxyborohydride (15 mmol) in one portion.

    • Stir vigorously at RT for 4-12 hours.

    • Mechanistic Insight: STAB is preferred over NaBH4 here because it selectively reduces the iminium ion without touching the benzylic bromide if cyclization hasn't fully occurred yet, preventing side reactions.

  • Workup & Isolation:

    • Quench with saturated aqueous NaHCO3 (50 mL).

    • Extract with DCM (3 x 30 mL).

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate.

    • Purification: Flash chromatography (Silica gel). Elute with DCM/MeOH gradient.

Data Summary
ParameterSpecification
Yield Target 75 - 88%
Key Impurity Dimeric amine (if amine is in excess)
Appearance Typically off-white to pale yellow solid
1H NMR Marker Disappearance of -CHO (10.0 ppm); Appearance of singlet -CH2-N (approx 3.8-4.2 ppm)

Protocol B: Synthesis of 5-Fluorophthalide

Application: Phthalides (isobenzofuranones) are key intermediates for strobilurin-related fungicides and are bioisosteres for coumarins [3].

Mechanism: This protocol utilizes a hydrolysis-oxidation sequence. The benzylic bromide is hydrolyzed to the alcohol, which spontaneously cyclizes with the aldehyde to form the lactol (hemiacetal). Oxidation of the lactol yields the lactone (phthalide).

Materials
  • Precursor: 2-(Bromomethyl)-5-fluorobenzaldehyde (1.0 eq)

  • Hydrolysis Reagent: CaCO3 (2.0 eq) in Dioxane/Water (1:1)

  • Oxidant: PCC (Pyridinium Chlorochromate) or Jones Reagent (for scalability, use catalytic TEMPO/Bleach).

  • Solvent: Acetone (for Jones) or DCM (for PCC).

Step-by-Step Methodology
  • Hydrolysis to Lactol:

    • Suspend 2-(bromomethyl)-5-fluorobenzaldehyde (10 mmol) and CaCO3 (20 mmol) in a 1:1 mixture of Dioxane and Water (50 mL).

    • Reflux at 100°C for 4 hours.

    • Chemistry: The weak base hydrolyzes the bromide to -OH. The proximity of the -OH and -CHO groups forces immediate cyclization to the 5-fluoro-1-hydroxy-1,3-dihydroisobenzofuran (Lactol).

    • Workup: Cool, filter off inorganic salts, and concentrate the filtrate to obtain the crude lactol.

  • Oxidation to Phthalide:

    • Dissolve the crude lactol in Acetone (30 mL).

    • Cool to 0°C.

    • Add Jones Reagent (CrO3/H2SO4) dropwise until an orange color persists.

    • Stir for 1 hour at 0°C.

    • Alternative (Green Chemistry): Use TEMPO (1 mol%) and NaOCl (1.1 eq) in buffered DCM/Water biphasic system.

  • Isolation:

    • Quench excess oxidant with Isopropanol (for Jones) or Na2S2O3 (for TEMPO).

    • Extract with EtOAc.

    • Wash with water and brine.[1]

    • Recrystallize from Ethanol/Hexane.

Workflow Visualization

PhthalideSynthesis Step1 Start: 2-(Bromomethyl)- 5-fluorobenzaldehyde Step2 Hydrolysis (CaCO3/H2O) (Formation of Benzyl Alcohol) Step1->Step2 Step3 Spontaneous Cyclization (Formation of Lactol) Step2->Step3 Intramolecular Hemiacetalization Step4 Oxidation (Jones/TEMPO) (Formation of Lactone) Step3->Step4 Final Product: 5-Fluorophthalide Step4->Final

Figure 2: Phthalide synthesis workflow showing the critical spontaneous cyclization step.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Micallef, A. S., et al. (2010). Brominated isoindolines: Precursors to functionalised nitroxides.[2] Arkivoc, 2010(10), 121-133. Link

  • Zhang, J., et al. (2013).[3] The synthesis of benzoxaboroles and their applications in medicinal chemistry. Science China Chemistry, 56, 1372–1381. Link

Sources

Cross-coupling reaction protocols involving 5-fluorobenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 5-Fluorobenzaldehyde Scaffolds via Pd-Catalyzed Cross-Coupling

Introduction: The Fluorine-Aldehyde Synergy

In modern drug discovery, the 5-fluorobenzaldehyde moiety serves as a "privileged scaffold." The fluorine atom at the C5 position modulates metabolic stability (blocking P450 oxidation) and lipophilicity, while the aldehyde function at C1 provides a versatile handle for condensation, reduction, or reductive amination.

However, the true synthetic power of this scaffold is unlocked when it is "pre-functionalized" with a halogen (Cl, Br, I) at the C2 (ortho) position. This specific substitution pattern—2-halo-5-fluorobenzaldehyde —allows for chemoselective Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) to construct complex fluorinated heterocycles (indoles, isoquinolines, quinazolines) essential for oncology and CNS therapeutics.

This guide details optimized protocols for coupling these sensitive substrates, addressing the specific challenges of aldehyde stability (oxidation/aldol risks) and C-F bond inertness .

Critical Reaction Parameters & Decision Matrix

Before initiating wet chemistry, select the appropriate catalytic system based on the halogen leaving group and the desired transformation.

Figure 1: Ligand and Catalyst Decision Matrix

LigandSelection Start Substrate: 2-Halo-5-Fluorobenzaldehyde Halogen Leaving Group? Start->Halogen Br_I Bromide / Iodide Halogen->Br_I Cl Chloride Halogen->Cl Reaction Reaction Type? Suzuki Suzuki-Miyaura (C-C Bond) Reaction->Suzuki Biaryl Buchwald Buchwald-Hartwig (C-N Bond) Reaction->Buchwald Amination Sono Sonogashira (Alkynylation) Reaction->Sono Alkyne Br_I->Reaction Cl->Reaction Rec1 Pd(dppf)Cl2 or Pd(PPh3)4 Base: Na2CO3 Suzuki->Rec1 Standard Rec2 Pd2(dba)3 + XPhos/SPhos Base: K3PO4 Suzuki->Rec2 Steric Bulk/Cl Rec3 Pd(OAc)2 + Xantphos Base: Cs2CO3 Buchwald->Rec3 Prevent Aldehyde Side Rxn Rec4 PdCl2(PPh3)2 + CuI Base: Et3N Sono->Rec4 Std. Protocol

Caption: Decision tree for selecting catalytic systems based on halogen reactivity and coupling type. High-contrast nodes indicate critical decision points.

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: Synthesize 4'-fluoro-[1,1'-biphenyl]-2-carbaldehyde derivatives without compromising the aldehyde group. Challenge: Strong bases (e.g., hydroxides, alkoxides) can trigger Cannizzaro disproportionation or aldol condensation on the aldehyde. Solution: Use of weak carbonate bases and non-protic cosolvents.

Materials
  • Substrate: 2-Bromo-5-fluorobenzaldehyde (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%)

  • Base: Na₂CO₂ (2.0 M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Setup: In a reaction vial equipped with a magnetic stir bar, charge 2-bromo-5-fluorobenzaldehyde (1.0 mmol, 203 mg), the arylboronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.03 mmol, 24 mg).

  • Inerting: Seal the vial and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) via syringe, followed by 2.0 M Na₂CO₃ (1 mL, 2.0 mmol). Note: The biphasic system helps moderate the basicity experienced by the organic phase.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (eluent: Hexane/EtOAc 8:2). The aldehyde spot is usually UV-active and distinct.

  • Workup: Cool to room temperature. Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography on silica gel.

Scientific Insight: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ here because the ferrocenyl ligand possesses a large bite angle, enhancing the reductive elimination step and stability against oxidation, which is crucial when handling electron-deficient fluorinated rings [1].

Protocol B: Sonogashira Coupling (Heterocycle Precursor)

Objective: Install an alkyne at the C2 position to generate 2-alkynyl-5-fluorobenzaldehydes , which are immediate precursors for 5-fluoroisoquinolines (via ammonia cyclization).

Materials
  • Substrate: 2-Chloro-5-fluorobenzaldehyde (more economical) or 2-Bromo analog.

  • Reagent: Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv).

  • Catalyst: PdCl₂(PPh₃)₂ (2 mol%).

  • Co-Catalyst: CuI (1 mol%).[2]

  • Base/Solvent: Triethylamine (Et₃N) / THF (1:1 ratio).

Step-by-Step Methodology
  • Catalyst Pre-mix: In a dry Schlenk tube, combine PdCl₂(PPh₃)₂ and CuI. Evacuate and backfill with Argon (3 cycles).[3]

  • Substrate Addition: Add 2-chloro-5-fluorobenzaldehyde (1.0 mmol) and THF (3 mL).

  • Reagent Addition: Add Et₃N (3 mL) and the terminal alkyne (1.2 mmol) via syringe.

  • Temperature Control:

    • For Bromides: Stir at Room Temperature (RT) for 12 hours.

    • For Chlorides: Heat to 60°C.

  • Quench: Filter through a celite pad to remove Pd/Cu residues. Concentrate the filtrate.

  • Purification: Column chromatography. Caution: Aldehyde-alkynes can be unstable; store under inert gas at -20°C.

Mechanism & Causality: The CuI generates a Copper-acetylide species in situ, which transmetallates to the Palladium center. The presence of the electron-withdrawing fluorine at C5 actually activates the C2-halogen bond towards oxidative addition, making this reaction faster than non-fluorinated equivalents [2].

Protocol C: Buchwald-Hartwig Amination (Secondary Amines)

Objective: C-N bond formation at C2. Critical Constraint: Primary amines will react with the aldehyde to form imines (Schiff bases). This protocol is specific for Secondary Amines (e.g., Morpholine, Piperidine).

Materials
  • Substrate: 2-Chloro-5-fluorobenzaldehyde.

  • Nucleophile: Morpholine (1.2 equiv).

  • Catalyst: Pd₂(dba)₃ (1 mol%).

  • Ligand: Xantphos (2 mol%).

  • Base: Cs₂CO₃ (1.5 equiv).[1]

  • Solvent: Toluene (anhydrous).

Step-by-Step Methodology
  • Drying: Flame-dry the glassware. Moisture inhibits the catalyst.

  • Charge: Add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to the vessel under Argon.

  • Solvation: Add Toluene, Substrate, and Morpholine.

  • Heating: Heat to 100°C for 12 hours.

  • Workup: Filter through Celite. The product is an amino-benzaldehyde .

Why Xantphos? Xantphos is a wide-bite-angle bisphosphine. It facilitates the reductive elimination of the C-N bond, which is the rate-determining step for electron-deficient amines. Furthermore, Cs₂CO₃ is used instead of NaOtBu (strong base) to prevent enolization or attack on the aldehyde [3].

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Hydrodehalogenation (Ar-H formed instead of Ar-C)Reaction temperature too high or water presence in non-aqueous protocol.Dry solvents thoroughly. Lower temp by 10°C. Switch to Pd(OAc)₂/SPhos system.
Homocoupling (Ar-Ar)Oxygen leak or excess Boronic acid.Degas solvents more rigorously (Freeze-Pump-Thaw). Reduce Boronic acid to 1.05 equiv.
Aldehyde Oxidation (Ar-COOH formed)Oxygen ingress.Ensure Argon atmosphere.[4] Add trace antioxidant (BHT) if permissible.
Low Conversion (Chlorides) Strong C-Cl bond.Switch ligand to XPhos or RuPhos (Buchwald ligands) which are designed for aryl chlorides.

Pathway Visualization: Synthesis of Fluorinated Heterocycles

The following diagram illustrates how the 2-halo-5-fluorobenzaldehyde scaffold serves as a divergence point for multiple drug classes.

Figure 2: Divergent Synthesis Workflow

SynthesisPathways Core 2-Halo-5-Fluorobenzaldehyde Suzuki Suzuki Coupling (Ar-B(OH)2) Core->Suzuki Sono Sonogashira Coupling (Terminal Alkyne) Core->Sono Condensation Condensation (Hydrazine/Amine) Core->Condensation Biaryl 2-Aryl-5-fluorobenzaldehyde Suzuki->Biaryl Alkynyl 2-Alkynyl-5-fluorobenzaldehyde Sono->Alkynyl Indazole 5-Fluoro-1H-indazole (Anti-inflammatory) Condensation->Indazole + Hydrazine BiarylDrug Fluorinated Biaryl Scaffold (Liquid Crystal/Pharma) Biaryl->BiarylDrug Isoquinoline 5-Fluoroisoquinoline (Kinase Inhibitor) Alkynyl->Isoquinoline + NH3/AgOTf

Caption: Divergent synthesis pathways from the core 5-fluorobenzaldehyde scaffold to bioactive heterocycles.

References

  • Royal Society of Chemistry. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology. Retrieved from [Link]

  • Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing Cyclization Yields with 2-(Bromomethyl)-5-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the optimization of cyclization reactions involving 2-(Bromomethyl)-5-fluorobenzaldehyde . This bifunctional building block is critical for synthesizing fluorinated isoindolines , phthalazines , and related heterocycles found in oncology and CNS drug discovery.

Executive Summary & Reagent Profile[1][2][3][4]

2-(Bromomethyl)-5-fluorobenzaldehyde is a highly reactive, bifunctional intermediate containing an electrophilic aldehyde and an alkylating benzylic bromide. While versatile, its dual reactivity creates specific stability challenges that often lead to poor yields if not managed correctly.

PropertyDetail
Functional Groups Aldehyde (C-1), Bromomethyl (C-2), Fluorine (C-5)
Primary Reactivity Nucleophilic addition (Aldehyde) + Intramolecular Alkylation (Bromide)
Key Challenge Spontaneous Cyclization: In the presence of trace moisture, the compound exists in equilibrium with its cyclic hemiacetal form (5-fluoro-1-hydroxy-1,3-dihydroisobenzofuran), which is significantly less reactive toward imine formation.
Electronic Effect The 5-Fluoro substituent (electron-withdrawing) increases the electrophilicity of both the aldehyde and the benzylic position compared to the non-fluorinated parent, accelerating both desired cyclization and undesired hydrolysis.

Pre-Reaction Stability: The "Hidden" Yield Killer

The most common cause of low yield is not the reaction conditions themselves, but the quality of the starting material. 2-(Bromomethyl)benzaldehydes are prone to "masking" themselves as cyclic hemiacetals.

The Cyclic Hemiacetal Equilibrium

In the presence of water (even atmospheric moisture), the aldehyde oxygen does not cyclize, but the hydrate does. The resulting cyclic hemiacetal is stable and resists Schiff base formation, stalling the reaction.

Hemiacetal_Equilibrium Aldehyde Open Form 2-(Bromomethyl)-5-fluorobenzaldehyde (Reactive) Hemiacetal Cyclic Hemiacetal 5-Fluoro-1-hydroxy-1,3-dihydroisobenzofuran (Dormant/Unreactive) Aldehyde->Hemiacetal  Hydrolysis & Cyclization   Water + H2O

Figure 1: The equilibrium between the reactive open aldehyde and the dormant cyclic hemiacetal. Shift this equilibrium left by using anhydrous conditions.

Troubleshooting Guide: Reagent Quality

Q: My starting material is a sticky solid/oil, not a crisp powder. Is it usable?

  • Diagnosis: It has likely partially hydrolyzed to the cyclic hemiacetal or oligomerized.

  • Action: Check 1H NMR.

    • Aldehyde (CHO): Look for a singlet ~10.0–10.5 ppm.

    • Hemiacetal (CH-OH): Look for a doublet ~6.5 ppm (benzylic methine) and a broad OH singlet.

  • Recovery: If the hemiacetal is present, dissolve the material in Toluene and reflux with a Dean-Stark trap or 4Å molecular sieves for 1-2 hours to dehydrate it back to the aldehyde before adding your amine nucleophile.

Workflow A: Synthesis of Isoindolines (Reaction with Primary Amines)[5]

The most direct application is the synthesis of 5-fluoroisoindolines via a reductive amination-cyclization sequence.

Reaction Pathway[2][4][5][6][7][8][9][10][11][12]
  • Imine Formation: Amine attacks Aldehyde.

  • Cyclization: Imine nitrogen attacks Benzylic Bromide (Intramolecular

    
    ).
    
  • Reduction: The resulting Isoindolinium salt is reduced to the Isoindoline.

Isoindoline_Pathway SM Start: 2-(Bromomethyl)-5-fluorobenzaldehyde + Primary Amine (R-NH2) Imine Intermediate 1: Imine (Schiff Base) SM->Imine  -H2O (Dehydration)   Salt Intermediate 2: Isoindolinium Salt (Cationic Cyclized Species) Imine->Salt  Intramolecular Alkylation   SideProduct Oligomers (Linear Polymers) Imine->SideProduct  Intermolecular Reaction (High Conc.)   Product End Product: N-Substituted-5-fluoroisoindoline Salt->Product  Reduction (NaBH4)  

Figure 2: The reductive cyclization pathway.[1] Note the risk of oligomerization at the imine stage.

Protocol: Optimized Isoindoline Synthesis

Reagents:

  • 2-(Bromomethyl)-5-fluorobenzaldehyde (1.0 eq)

  • Primary Amine (1.05 eq)

  • Triethylamine (Et3N) or DIPEA (1.1 eq) – Critical to scavenge HBr

  • Sodium Borohydride (NaBH4) (1.5 eq)

  • Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH)

Step-by-Step:

  • Imine Formation (0°C): Dissolve the amine and Et3N in anhydrous MeOH. Cool to 0°C.

  • Slow Addition: Dissolve the aldehyde in a minimal amount of THF or MeOH. Add this solution dropwise to the amine solution over 30 minutes.

    • Why? Keeping the aldehyde concentration low relative to the amine favors intramolecular cyclization over intermolecular polymerization (dimerization).

  • Cyclization (RT): Allow to warm to Room Temperature (RT) and stir for 1–2 hours. The solution often turns yellow (imine formation).

  • Reduction: Cool back to 0°C. Add NaBH4 portion-wise. Stir for 1 hour.

  • Workup: Quench with water. Extract with DCM.

Q: Why did I get a polymer/gum instead of crystals?

  • Cause: Concentration was too high during the imine step. If the imine molecule meets another aldehyde molecule before it cyclizes, it polymerizes.

  • Fix: Use High Dilution conditions (0.05 M to 0.1 M) and ensure slow addition of the aldehyde to the amine.

Workflow B: Synthesis of Phthalazines (Reaction with Hydrazines)

Reaction with hydrazines yields phthalazines (or dihydrophthalazines). This is often a cleaner reaction because the hydrazine is a "super-nucleophile" (alpha-effect), making the initial capture of the aldehyde very fast.

Protocol: One-Pot Phthalazine Formation

Reagents:

  • 2-(Bromomethyl)-5-fluorobenzaldehyde (1.0 eq)

  • Hydrazine hydrate or Substituted Hydrazine (1.1 eq)

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

  • Base: K2CO3 (2.0 eq)

Step-by-Step:

  • Suspend K2CO3 in solvent.

  • Add Hydrazine.

  • Add Aldehyde solution dropwise at RT.

  • Heat to reflux for 2–4 hours.

  • Note: This typically yields the 1,2-dihydrophthalazine . To get the fully aromatic phthalazine, mild oxidation (e.g., air bubbling or MnO2) may be required if it doesn't auto-oxidize.

FAQ & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (<30%) Hydrolysis of starting material.Dry the aldehyde (azeotropic distillation with toluene) before use. Use anhydrous solvents.[2]
Insoluble Precipitate Formation of Isoindolinium salt that did not reduce.Ensure the reduction step (NaBH4) runs long enough. If the salt precipitates early, add a co-solvent (e.g., THF) to keep it in solution for reduction.
Regioselectivity Issues 5-Fluoro vs 6-Fluoro isomers?The starting material is fixed (2-bromomethyl-5-fluoro). The product will be a 5-fluoroisoindoline. No isomer scrambling occurs unless the aromatic ring itself is attacked (unlikely).
Violent Exotherm Adding NaBH4 too fast.The reduction of the iminium salt is exothermic. Add borohydride slowly at 0°C.

References

  • Synthesis of Isoindolinones and Phthalazines from 2-(Bromomethyl)benzaldehyde: Source: BenchChem Technical Library. "2-(Bromomethyl)benzaldehyde | High-Purity Reagent."
  • Isoindole Chemistry & Cyclization Mechanisms

    • Source: Nájera, C., Sansano, J. M., & Yusa, M. "Chemistry of 2H-isoindoles: recent developments." University of Alicante Institutional Repository.
    • URL:[Link]

  • One-Pot Synthesis Protocols

    • Source: Organic Chemistry Portal.[3] "Synthesis of Isoindolines."

    • URL:[Link]

  • Stability of Halogenated Benzaldehydes

    • Source: PubChem Compound Summary for CID 11252617.
    • URL:[Link]

Sources

Troubleshooting low conversion rates in fluorinated benzaldehyde reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion in Fluorinated Benzaldehyde Reactions Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1]

Introduction: The Fluorine Paradox

Welcome to the technical support center. If you are here, you are likely experiencing a specific frustration: you are working with a fluorinated benzaldehyde (e.g., 2,3,4,5,6-pentafluorobenzaldehyde or 2,6-difluorobenzaldehyde) that theoretically should be highly electrophilic and reactive, yet your conversion rates are abysmal.

This is the Fluorine Paradox. The same electron-withdrawing groups (EWGs) that activate the carbonyl carbon for nucleophilic attack also activate it for side reactions and deactivation pathways that are negligible in non-fluorinated analogs.

This guide moves beyond generic advice. We will diagnose the three specific failure modes of these substrates: Hydrate Locking , Cannizzaro Disproportionation , and Ortho-Electronic Repulsion .[1]

Module 1: The Hydrate Trap (The "Silent" Deactivation)

Symptom: Starting material persists despite high temperatures. NMR shows a "missing" aldehyde proton or a new upfield signal (approx. 6.0 ppm). Diagnosis: Your aldehyde is not an aldehyde; it is a geminal diol (hydrate).

The Mechanism

Fluorine atoms are highly electronegative. In positions ortho or para to the carbonyl, they pull electron density away from the carbonyl carbon, making it intensely electrophilic.[1] In the presence of even trace moisture (ppm levels in "anhydrous" solvents), water attacks the carbonyl to form a stable hydrate.

Unlike benzaldehyde, where the equilibrium favors the carbonyl, fluorinated benzaldehydes favor the hydrate. A hydrate is not an electrophile; it is a dead end for nucleophilic attack until dehydrated.

Visualizing the Equilibrium

HydrateEquilibrium Aldehyde Fluorinated Benzaldehyde (Reactive Electrophile) Hydrate Gem-Diol (Hydrate) (Unreactive Species) Aldehyde->Hydrate  Fast Addition   Water Trace H₂O Water->Hydrate Hydrate->Aldehyde  Difficult Elimination  

Figure 1: The equilibrium shift caused by Electron Withdrawing Groups (EWGs). In fluorinated systems, the equilibrium lies heavily to the right.

Protocol: The "Anhydrous Reset"

If you suspect hydration, standard drying agents (


) are often insufficient because the water is chemically bound, not just dissolved.[1]
  • Solvent Switch: Do not use alcohols (forms hemiacetals) or varying grades of ether. Switch to Toluene or Benzene.

  • Azeotropic Distillation (Dean-Stark):

    • Dissolve substrate in Toluene.[2]

    • Reflux with a Dean-Stark trap for 1 hour before adding reagents.

    • Crucial Step: If the scale is too small for Dean-Stark, add activated 4Å Molecular Sieves directly to the reaction vessel and stir for 2 hours prior to reagent addition.

  • Validation: Take a

    
    -NMR in 
    
    
    
    (ensure the deuterated solvent is dry!).
    • Target: Sharp singlet at ~10.0–10.4 ppm (Aldehyde).

    • Avoid: Broad singlet at ~6.0–6.5 ppm (Hydrate methine).

Module 2: The Cannizzaro Disproportionation

Symptom: Reaction mixture turns dark/tarry. Yield is low (<40%). Isolation yields an alcohol and a carboxylic acid instead of the condensation product. Diagnosis: Base-induced disproportionation (Cannizzaro Reaction).[3][4]

The Mechanism

In reactions like the Knoevenagel condensation, you typically use a base to deprotonate the nucleophile.[4][5][6] However, fluorinated benzaldehydes are non-enolizable (no


-protons). In the presence of strong bases (NaOH, KOH, NaOEt), the base attacks the aldehyde directly, causing one molecule to oxidize to the acid and another to reduce to the alcohol.[1][3]
Base Selection Matrix
Base StrengthExamplesRisk LevelRecommended Use Case
High NaOH, KOH, NaH, t-BuOKCritical Avoid completely.[1] Causes rapid Cannizzaro.
Medium

,

,

Moderate Use only if nucleophile is weak.[1] Keep Temp < 60°C.
Low Piperidine, Ammonium Acetate, EDDASafe Gold Standard for Knoevenagel/Aldol.[1]
Troubleshooting Workflow

CannizzaroFix Start Low Yield / Byproducts CheckBase Check Base pKa Start->CheckBase Strong pKa > 12 (Hydroxides/Alkoxides) CheckBase->Strong Weak pKa < 11 (Amines/Carboxylates) CheckBase->Weak Action1 STOP. Switch to Piperidine/AcOH system Strong->Action1 Action2 Check Temperature. High temp promotes polymerization. Weak->Action2

Figure 2: Decision tree for mitigating base-mediated decomposition.

Module 3: Ortho-Fluoro Steric & Electronic Repulsion

Symptom: Para-fluorobenzaldehyde reacts in 1 hour; 2,6-difluoro or pentafluoro takes 24+ hours or fails.[1] Diagnosis: Electronic Field Effects and Dipole Repulsion.

The Mechanism

While Fluorine is small (Van der Waals radius similar to H), it carries a high electron density. In 2,6-disubstituted systems, the lone pairs on the fluorine atoms create a negative electrostatic field around the carbonyl carbon.

  • The Conflict: The incoming nucleophile is negatively charged (or electron-rich).

  • The Result: Electrostatic repulsion repels the nucleophile despite the activation of the carbon nucleus.

Protocol: The "Catalytic Push"

Heat is often required to overcome this repulsion, but heat promotes Cannizzaro (see Module 2). The solution is Lewis Acid Activation .

  • Add Lewis Acid: Add 5–10 mol%

    
     or 
    
    
    
    .[1]
    • Why? The metal coordinates to the carbonyl oxygen, increasing electrophilicity and pulling electron density away from the repulsive field.

  • Solvent-Free Grinding (Green Alternative):

    • For Knoevenagel condensations, grind the fluorinated aldehyde and nucleophile with catalytic ammonium acetate in a mortar and pestle (or ball mill) without solvent.

    • Why? High concentration overcomes the activation energy barrier without thermal degradation.

FAQ: Rapid Fire Troubleshooting

Q: My product is an oil that refuses to crystallize. Is it impure? A: Not necessarily. Fluorinated compounds often have lower melting points than their hydrogenated counterparts due to weak intermolecular forces (low polarizability of the C-F bond). Try cooling to -20°C with a seed crystal, or use a fluorinated solvent (like trifluorotoluene) for recrystallization.

Q: Can I use sodium bisulfite to purify my fluorinated aldehyde? A: Yes, but be careful.[1] The bisulfite adduct of electron-poor aldehydes is extremely stable. Releasing the aldehyde requires a very strong base or acid, which might degrade your compound.

  • Recommendation: Use column chromatography (Hexane/EtOAc) instead of chemical extraction for highly fluorinated species.

Q: I see a "double" set of peaks in the NMR. A: Check your solvent. If you are using Methanol or Ethanol, you likely formed the hemiacetal . Fluorinated aldehydes form hemiacetals almost instantly in alcoholic solvents. Switch to


 or DMSO-

.

References

  • BenchChem. (2025).[7] Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde. Link[1]

  • Guthrie, J. P. (1975).[1][8] Equilibrium Constants for Addition to Fluorinated Aldehydes and Ketones. Canadian Journal of Chemistry.[8] Link

  • Sigma-Aldrich. (2024). 2,3,4,5,6-Pentafluorobenzaldehyde Product Technical Sheet. Link

  • Organic Chemistry Portal. (2023). Cannizzaro Reaction: Mechanism and Conditions. Link

  • Kjell, D. P., et al. (1999).[1][9] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. J. Org.[9][10] Chem. Link

Sources

Technical Support Center: Stabilization and Storage of 2-(Bromomethyl)-5-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

As a dual-functionalized molecule featuring both a reactive benzaldehyde and an electrophilic benzyl bromide, 2-(Bromomethyl)-5-fluorobenzaldehyde presents unique stability challenges. Its utility in the synthesis of pharmaceuticals and other advanced materials is contingent on maintaining its chemical integrity. This guide provides in-depth technical support for researchers, scientists, and drug development professionals to ensure the effective storage and handling of this valuable reagent.

Part 1: Frequently Asked Questions & Core Stabilization Principles

This section addresses the fundamental questions regarding the instability of 2-(Bromomethyl)-5-fluorobenzaldehyde and outlines the core principles for its preservation.

Q1: What makes 2-(Bromomethyl)-5-fluorobenzaldehyde inherently unstable?

The instability of this compound arises from the combined reactivity of its two functional groups:

  • The Aldehyde Group (-CHO): Aromatic aldehydes are highly susceptible to autoxidation, especially when exposed to atmospheric oxygen.[1][2] This process, often accelerated by light, converts the aldehyde to the corresponding carboxylic acid (in this case, 5-fluoro-2-formylbenzoic acid), which is a common impurity in aged samples.[1][3]

  • The Bromomethyl Group (-CH₂Br): The benzylic bromide is a potent electrophile and a lachrymator. The carbon-bromine bond at the benzylic position is relatively weak and susceptible to cleavage.[4] This group is primarily vulnerable to hydrolysis in the presence of moisture, leading to the formation of 2-(hydroxymethyl)-5-fluorobenzaldehyde. The stability of the resulting benzylic radical also makes it prone to radical-mediated side reactions, particularly when exposed to light.[5][6]

Q2: What are the primary chemical degradation pathways I should be concerned about?

There are three main degradation pathways that can compromise the purity of your sample. Understanding these is key to implementing effective stabilization techniques.

  • Oxidation: The aldehyde moiety readily oxidizes to 5-fluoro-2-formylbenzoic acid upon exposure to air. This is often the most common degradation route observed.[1][2]

  • Hydrolysis: The bromomethyl group reacts with ambient or dissolved water to form the corresponding benzyl alcohol derivative and hydrobromic acid (HBr). The generated HBr can, in turn, catalyze further degradation.

  • Polymerization/Self-Condensation: While less common under proper storage, aldehydes can undergo self-condensation or polymerization reactions, particularly in the presence of acidic or basic impurities.[7][8]

G main 2-(Bromomethyl)-5-fluorobenzaldehyde oxidation_prod 5-Fluoro-2-formylbenzoic Acid main->oxidation_prod O₂, Light hydrolysis_prod 2-(Hydroxymethyl)-5-fluorobenzaldehyde main->hydrolysis_prod H₂O polymer_prod Oligomers / Polymers main->polymer_prod Impurities (Acid/Base), Heat G cluster_0 Inert Atmosphere Environment (Glovebox or Schlenk Line) cluster_1 Storage A 1. Equilibrate main container to room temperature. B 2. Prepare pre-dried, labeled aliquot vials with septa. A->B C 3. Flush main container and aliquot vial with N₂/Ar. B->C D 4. Transfer required amount via dry syringe or cannula. C->D E 5. Re-flush headspace of BOTH containers with N₂/Ar. D->E F 6. Tightly seal both containers. E->F G 7. Return main stock to -20°C freezer. F->G H 8. Store aliquot vial at 2-8°C in a desiccator for daily use. F->H

Sources

Overcoming steric hindrance in 5-substituted benzaldehyde reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance & Electronic Deactivation in 5-Substituted Benzaldehyde Reactions

Ticket ID: #BENZ-5-STERIC-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Diagnostic: Is it Sterics, Electronics, or "The Buttress"?

Before altering your protocol, we must define the nature of your "5-substituted" problem. In benzaldehyde chemistry, the position of the substituent relative to the aldehyde (C1) dictates the failure mode.

The "Buttressing Effect" Assessment

A single substituent at the 5-position (meta) generally does not impose direct steric hindrance on the aldehyde. However, if your scaffold is 2,5-disubstituted or 2,3,5-trisubstituted , you are facing the Buttressing Effect .

  • Direct Sterics (Ortho/C2, C6): Groups here directly block the nucleophile's path to the carbonyl.

  • The Buttress (Meta/C3, C5): A group at C5 pushes the adjacent group at C6 (ortho) towards the aldehyde. This restricts bond rotation, locking the aldehyde in a conformation that is sterically inaccessible.

Visualizing the Problem:

ButtressingEffect cluster_0 Standard Sterics (2-Substituted) cluster_1 The Buttressing Effect (2,5-Disubstituted) Aldehyde1 Aldehyde (C1) Ortho1 Ortho Group (C2/C6) Blocks Attack Aldehyde1->Ortho1 Direct Clash Aldehyde2 Aldehyde (C1) Ortho2 Ortho Group (C6) Pushed Inward Ortho2->Aldehyde2 Severe Shielding Meta2 5-Substituent (The Buttress) Meta2->Ortho2 Physical Compression

Figure 1: Mechanism of the Buttressing Effect. The 5-substituent compresses the 6-substituent against the reactive center.

Troubleshooting Module: C-C Bond Formation (Condensation)

Common Issue: Knoevenagel or Aldol condensations fail (0-10% yield) using standard piperidine/acetic acid or alkoxide bases. Root Cause: The transition state requires the aldehyde to rotate to accept the nucleophile. The buttressing effect raises the rotational energy barrier.

Protocol A: The Titanium(IV) Chloride "Pre-Coordination" Method

Why this works:


 is a fierce Lewis acid that coordinates to the aldehyde oxygen before the base is added. This activates the carbonyl (lowering LUMO energy) and forces the aldehyde into a specific rotamer that exposes the face to attack.

Step-by-Step Protocol:

  • Setup: Flame-dry a 2-neck flask under Argon.

  • Solvent: Add anhydrous THF or

    
     (0.2 M relative to aldehyde).
    
  • Lewis Acid Addition: Cool to 0°C . Add

    
     (2.0 equiv) dropwise. Observation: Solution will turn yellow/orange (complex formation).
    
  • Substrate Addition: Add the 5-substituted benzaldehyde (1.0 equiv). Stir for 10 mins.

  • Nucleophile/Base: In a separate flask, mix your active methylene compound (e.g., malonate, 1.1 equiv) with Pyridine or Triethylamine (4.0 equiv). Add this mixture slowly to the

    
     solution.
    
  • Reaction: Allow to warm to Room Temperature (RT). Stir 2–6 hours.

  • Quench: Pour into saturated

    
    .
    

Data Comparison:

MethodReagentsYield (2,5-Dimethylbenzaldehyde)Notes
Standard Piperidine / EtOH / Reflux< 15%Recovered Starting Material (RSM)
Aggressive Base NaOEt / EtOH30%Significant side reactions (Cannizzaro)
Lewis Acid TiCl4 / Pyridine / THF 88% Recommended for hindered systems

Troubleshooting Module: C-N Bond Formation (Reductive Amination)

Common Issue: Formation of the imine intermediate is unfavorable; reduction yields only alcohol (from aldehyde reduction) or nothing. Root Cause: Imine formation is an equilibrium process (


). Steric bulk destabilizes the planar imine, shifting equilibrium backward to the aldehyde.
Protocol B: The Titanium(IV) Isopropoxide Dehydration

Why this works:


 serves a dual role: it acts as a Lewis acid to activate the carbonyl AND as a water scavenger (hydrolyzing to 

), driving the equilibrium forward irreversibly.

Step-by-Step Protocol:

  • Mix: Combine 5-substituted benzaldehyde (1.0 equiv) and amine (1.1 equiv) in neat

    
     (2.0 equiv). Do not use solvent yet.
    
  • Stir: Stir at RT for 6–12 hours. The mixture will become viscous.

  • Dilute: Add dry ethanol or methanol.

  • Reduce: Add

    
     (1.5 equiv) or 
    
    
    
    (if acid sensitive).
  • Workup: Quench with 1N NaOH. Critical: A white precipitate (

    
    ) will form. Filter through Celite before extraction.
    

Troubleshooting Module: Electronic Deactivation

If your 5-substituent is an electron-donating group (EDG) like -OMe or -OH (e.g., in 5-methoxy-salicylaldehyde derivatives), the aldehyde is electronically deactivated (less electrophilic).

Protocol C: The "Imine Activation" Trick

If direct condensation fails due to electron richness:

  • Step 1: Convert the deactivated aldehyde to a Schiff Base (Imine) using Aniline and

    
     (as in Protocol B).
    
  • Why? The imine (

    
    ) is significantly more electrophilic than the deactivated carbonyl (
    
    
    
    ).
  • Step 2: Perform your nucleophilic attack (e.g., Grignard, reduction, or condensation) on the isolated imine.

  • Step 3: Hydrolyze the imine (if necessary) or keep the amine product.

Decision Matrix & Workflow

Use this logic flow to select the correct protocol for your specific hindered substrate.

DecisionMatrix Start Start: 5-Substituted Benzaldehyde CheckOrtho Are positions 2 or 6 substituted? Start->CheckOrtho NoOrtho No (Only 5-sub) CheckOrtho->NoOrtho No YesOrtho Yes (Buttressing Effect) CheckOrtho->YesOrtho Yes ElectronicCheck Check Electronics: Is 5-sub EDG (OMe, OH)? NoOrtho->ElectronicCheck ReactionType Desired Reaction? YesOrtho->ReactionType Standard Standard Protocol (Piperidine/AcOH) ElectronicCheck->Standard No (EWG) ImineTrick Protocol C: Imine Activation ElectronicCheck->ImineTrick Yes (EDG) Condensation Protocol A: TiCl4 / Pyridine ReactionType->Condensation C-C Bond Amination Protocol B: Ti(OiPr)4 Dehydration ReactionType->Amination C-N Bond

Figure 2: Troubleshooting decision tree for hindered benzaldehyde functionalization.

Frequently Asked Questions (FAQ)

Q: Can I use Microwave irradiation instead of TiCl4? A: Yes, but with caveats. Microwave heating (140°C, 10-20 min) works well for "moderately" hindered systems by overcoming the thermal barrier of rotation. However, for severely buttressed systems (e.g., 2,3,5-substituted), thermal energy alone often leads to decomposition before reaction. The


 chemical activation is safer for valuable intermediates.

Q: My reaction turns black and tarry with TiCl4. Why? A: This indicates the Lewis Acid is too strong for your substrate (perhaps polymerizing the 5-substituent if it's an alkene or sensitive heterocycle).

  • Fix: Switch to

    
      (Magnesium Perchlorate) or 
    
    
    
    . These are milder Lewis Acids that tolerate sensitive functionality better than Titanium.

Q: I am trying to oxidize a 5-substituted benzaldehyde to the acid, but it stops at 50%. A: Steric hindrance prevents the formation of the hydrate intermediate required for Jones/Permanganate oxidations.

  • Fix: Use Pinnick Oxidation (

    
    , 
    
    
    
    , 2-methyl-2-butene). The radical mechanism is less sensitive to steric bulk than the nucleophilic attack required in other oxidations.

References

  • Lehnert, W. (1973). "Knoevenagel-Kondensationen mit TiCl4/Base – V: Aldehyde und Ketone mit sterischer Hinderung." Tetrahedron, 29(4), 635-638.

    • Foundational text on using TiCl4 for sterically hindered ketones and aldehydes.
  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552–2554.

    • The industry standard protocol for hindered reductive amin
  • Smith, P. A. S. (1954). "The Buttressing Effect in Organic Chemistry." Molecular Rearrangements, Vol 1. Defines the mechanical interaction between meta and ortho substituents.
  • McNulty, J., et al. (2015). "TiCl4-promoted Condensation of Methyl Acetoacetate, Isobutyraldehyde, and Indole." RSC Advances.

    • Modern application of Titanium c

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of 2-(Bromomethyl)-5-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and unambiguous structural elucidation of novel compounds and synthetic intermediates is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a primary analytical technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-(Bromomethyl)-5-fluorobenzaldehyde, a substituted aromatic aldehyde of interest in organic synthesis. By comparing its spectral features with those of structurally related molecules, we aim to provide a clear rationale for spectral assignment and a deeper understanding of substituent effects on proton chemical shifts.

Analysis of the ¹H NMR Spectrum of 2-(Bromomethyl)-5-fluorobenzaldehyde

Structure and Proton Numbering

Caption: Molecular structure of 2-(Bromomethyl)-5-fluorobenzaldehyde with proton assignments.

The predicted ¹H NMR spectral data are summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm and are predicted for a spectrum recorded in deuterated chloroform (CDCl₃).

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
H (a) - Aldehyde~10.3Singlet (s)1HThe aldehyde proton is highly deshielded due to the anisotropic effect of the C=O bond and the inductive effect of the oxygen atom.[1][2][3]
H (b) - Benzylic~4.8 - 5.0Singlet (s)2HThese protons are on a carbon adjacent to both an aromatic ring and an electronegative bromine atom, resulting in a significant downfield shift.[4][5] The presence of the ortho-aldehyde group further deshields these protons compared to unsubstituted benzyl bromide.
H (c) - Aromatic~7.9 - 8.1Doublet of doublets (dd)1HThis proton is ortho to the strongly electron-withdrawing aldehyde group, causing a substantial downfield shift. It experiences coupling from both H(d) (meta) and H(e) (ortho).
H (d) - Aromatic~7.6 - 7.8Doublet of doublets (dd)1HThis proton is ortho to the electronegative fluorine atom and meta to the aldehyde group. It will be split by H(c) (meta) and H(e) (para).
H (e) - Aromatic~7.3 - 7.5Triplet of doublets (td)1HThis proton is ortho to the bromomethyl group and meta to both the fluorine and aldehyde groups. It will show coupling to H(c) and H(d).

Comparative Spectral Analysis

To substantiate the predicted chemical shifts for 2-(Bromomethyl)-5-fluorobenzaldehyde, it is instructive to compare them with the experimental data of simpler, related molecules. This comparison highlights the additive nature of substituent effects in ¹H NMR spectroscopy.

CompoundAldehyde H (δ, ppm)Benzylic H (-CH₂Br) (δ, ppm)Aromatic H (δ, ppm)Solvent
2-(Bromomethyl)-5-fluorobenzaldehyde ~10.3 (Predicted) ~4.8 - 5.0 (Predicted) ~7.3 - 8.1 (Predicted) CDCl₃
Benzaldehyde10.01[6]N/A7.51-7.86[6][7]CDCl₃
Benzyl BromideN/A4.45[8]7.35-7.48[8]CDCl₃
2-Bromobenzaldehyde10.34[9]N/A7.43-7.89[9]CDCl₃
Key Observations and Causality:
  • Aldehyde Proton (Ha): The aldehyde proton in benzaldehyde resonates at δ 10.01 ppm.[6] In 2-bromobenzaldehyde, the presence of the ortho-bromo substituent shifts this signal downfield to δ 10.34 ppm, likely due to a combination of electronic and steric effects.[9] For our target molecule, the presence of the ortho-bromomethyl group is expected to have a similar deshielding effect, placing the aldehyde proton at approximately δ 10.3 ppm.

  • Benzylic Protons (Hb): The benzylic protons in benzyl bromide appear as a singlet at δ 4.45 ppm.[8] The typical range for such protons is δ 3.4–4.7 ppm.[4] In 2-(Bromomethyl)-5-fluorobenzaldehyde, the presence of the strongly electron-withdrawing aldehyde group ortho to the bromomethyl group will deshield these protons significantly, shifting their resonance further downfield to an estimated δ 4.8 - 5.0 ppm.

  • Aromatic Protons (Hc,d,e): In unsubstituted benzaldehyde, the aromatic protons resonate in the δ 7.5-7.9 ppm region.[7] In our target molecule, the three aromatic protons are chemically non-equivalent due to the substitution pattern.

    • The proton ortho to the aldehyde group (Hc) is expected to be the most downfield, likely above δ 7.9 ppm.

    • The fluorine atom will influence the shifts of adjacent protons (Hd and He) through both inductive and mesomeric effects, and will also introduce ¹H-¹⁹F coupling, which will further split their signals.

Experimental Protocol for ¹H NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible ¹H NMR data, a standardized protocol is essential. This protocol serves as a self-validating system for the structural characterization of 2-(Bromomethyl)-5-fluorobenzaldehyde or similar compounds.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid 2-(Bromomethyl)-5-fluorobenzaldehyde sample.[10]

    • Transfer the solid into a clean, dry, high-quality 5 mm NMR tube.[10]

    • Using a calibrated micropipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.[10]

    • Securely cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved, ensuring a homogeneous solution.[10]

    • Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.[10]

  • Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spinner turbine and adjust its depth using a gauge.

    • Place the sample into the NMR spectrometer's magnet.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent to stabilize the magnetic field.[10]

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.[10][11]

    • Tune and match the probe for the ¹H nucleus to ensure maximum signal sensitivity.[10]

    • Set the acquisition parameters. For a standard 1D proton experiment on a 400 MHz or 500 MHz spectrometer, typical parameters would be:

      • Number of Scans (ns): 16 to 64

      • Relaxation Delay (d1): 1-2 seconds[12]

      • Acquisition Time (aq): 3-4 seconds

      • Pulse Angle: 30-45 degrees

    • Initiate data acquisition.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase correction to ensure all peaks are in the positive absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm.[4]

    • Integrate the peaks to determine the relative ratios of the different types of protons.

    • Analyze the multiplicities and coupling constants to elucidate the final structure.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 + TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Magnet transfer->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire FID shim->acquire ft Fourier Transform (FID -> Spectrum) acquire->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate to TMS (0 ppm) phase->calibrate integrate Integrate Peaks calibrate->integrate analyze Analyze Shifts & Coupling integrate->analyze structure Structure Elucidation analyze->structure

Caption: Standard workflow from sample preparation to structural elucidation using ¹H NMR spectroscopy.

References

  • OrganicChemGuide. (n.d.). 12.04 1H NMR Chemical Shifts. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Spin-spin splitting and coupling. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzylbromide - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • PubMed. (2012). Computational and experimental evidence of through-space NMR spectroscopic J coupling of hydrogen atoms. Retrieved from [Link]

  • Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. Retrieved from [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Standard operating procedure for metabonomics studies of blood serum and plasma samples using a H-1-NMR micro-flow probe. Retrieved from [Link]

  • RSC Publishing. (n.d.). Dihydrogen contacts observed by through-space indirect NMR coupling. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]

  • University of Pretoria. (2023, June 30). Migrating 1H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO. Retrieved from [Link]

  • California State University Stanislaus. (2023, July 11). Proton NMR Chemical Shifts. Retrieved from [Link]

  • Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • Modgraph. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • The University of the West Indies, Mona. (2003, January 6). Introduction to NMR Spectroscopy. Retrieved from [Link]

  • Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Comptes Rendus de l'Académie des Sciences. (n.d.). ''Through-space'' nuclear spinespin couplings in ferrocenyl polyphosphanes and diphosphino cavitands. Retrieved from [Link]

  • Organometallics. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

  • PMC. (n.d.). 2-Bromo-5-fluorobenzaldehyde. Retrieved from [Link]

Sources

Comparing reactivity of 5-fluoro vs 5-chloro-2-(bromomethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 5-fluoro-2-(bromomethyl)benzaldehyde and 5-chloro-2-(bromomethyl)benzaldehyde , focusing on their reactivity, synthesis, and application in medicinal chemistry.

Executive Summary

5-fluoro-2-(bromomethyl)benzaldehyde (5-F-BBA) and 5-chloro-2-(bromomethyl)benzaldehyde (5-Cl-BBA) are critical bifunctional building blocks used primarily for synthesizing isoindolines and isoquinolines . While structurally similar, the electronic differences between the fluorine and chlorine substituents at the C5 position significantly influence their reactivity profiles, stability, and downstream utility in drug discovery.

  • 5-Cl-BBA is generally more reactive toward nucleophiles due to the stronger electron-withdrawing nature of chlorine at the para position relative to the bromomethyl group. It also offers a handle for palladium-catalyzed cross-coupling.

  • 5-F-BBA is less reactive but highly valued for introducing metabolic stability (blocking metabolic oxidation) and modulating pKa without adding significant steric bulk.

Structural & Electronic Analysis

The reactivity differences stem from the position of the halogen relative to the two electrophilic centers: the aldehyde (CHO) at C1 and the bromomethyl (CH2Br) at C2.

Substituent Effects (Hammett Analysis)

In the 2,5-substituted pattern:

  • The Halogen at C5 is meta to the Aldehyde (C1).

  • The Halogen at C5 is para to the Bromomethyl group (C2).

Feature5-Fluoro Analog5-Chloro AnalogMechanistic Implication
Inductive Effect (-I) StrongModerateF withdraws sigma electrons more strongly.
Resonance Effect (+R) StrongWeakF donates pi electrons more effectively due to 2p-2p orbital overlap.

(vs CHO)
0.340.37Cl is slightly more activating for nucleophilic attack at the aldehyde.

(vs CH2Br)
0.060.23Cl is significantly more activating for

attack at the benzylic carbon.
Steric Radius 1.47 Å1.75 ÅCl adds steric bulk; F is a "hydrogen mimic."

Key Insight: Although Fluorine is more electronegative, its strong resonance donation (+R) at the para position (relative to the bromomethyl group) diminishes its electron-withdrawing power compared to Chlorine. Therefore, the 5-Chloro derivative is the more potent electrophile .

Visualization of Electronic Effects

ElectronicEffects cluster_F 5-Fluoro-2-(bromomethyl)benzaldehyde cluster_Cl 5-Chloro-2-(bromomethyl)benzaldehyde F Fluorine (C5) CHO_F Aldehyde (C1) (Electrophile 1) F->CHO_F -I (Strong) +R (None to meta) CH2Br_F Bromomethyl (C2) (Electrophile 2) F->CH2Br_F -I (Strong) +R (Strong) Result Reactivity Conclusion: Cl > F for Nucleophilic Attack CH2Br_F->Result Cl Chlorine (C5) CHO_Cl Aldehyde (C1) (Electrophile 1) Cl->CHO_Cl -I (Mod) +R (None to meta) CH2Br_Cl Bromomethyl (C2) (Electrophile 2) Cl->CH2Br_Cl -I (Mod) +R (Weak) CH2Br_Cl->Result

Figure 1: Comparative electronic effects of Fluorine vs. Chlorine on the two electrophilic centers. Green arrows indicate resonance donation (stabilizing/deactivating), Red arrows indicate inductive withdrawal (activating).

Synthesis & Stability

Both compounds are synthesized via radical bromination (Wohl-Ziegler reaction) of their corresponding 2-methylbenzaldehyde precursors.

Synthetic Protocol (Representative)

Reaction: 5-Halo-2-methylbenzaldehyde + NBS


 5-Halo-2-(bromomethyl)benzaldehyde
  • Reagents: N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq) or Benzoyl Peroxide.

  • Solvent: Carbon tetrachloride (

    
    ) [Traditional] or Acetonitrile/Methyl Acetate [Green Alternative].
    
  • Conditions: Reflux for 4–12 hours.

  • Purification:

    • 5-F-BBA: Often requires careful crystallization (Hexane/EtOAc) as it is prone to oiling out.

    • 5-Cl-BBA: Typically crystallizes more readily due to higher molecular weight and lipophilicity.

Stability Concerns

Both compounds are lachrymators and skin irritants.

  • Hydrolytic Instability: In the presence of moisture, the benzylic bromide hydrolyzes to the alcohol, which spontaneously cyclizes with the aldehyde to form the cyclic hemiacetal (phthalide precursor) .

  • Storage: Must be stored at <4°C under inert atmosphere (Argon/Nitrogen). The 5-Fluoro analog is slightly more prone to hydrolysis due to the higher polarity of the C-F bond facilitating solvation in polar media.

Reactivity Profile: Isoindoline Formation

The primary application of these guides is the synthesis of isoindolines via reaction with primary amines.

Mechanism

The reaction proceeds through a cascade sequence:

  • Imine Formation: Amine attacks Aldehyde.

  • Cyclization: Imine nitrogen attacks Benzylic Bromide (

    
    ).
    
  • Reduction/Stabilization: Formation of Isoindolinium salt, which can be reduced to Isoindoline.

Comparative Performance
Reaction Step5-Fluoro Performance5-Chloro PerformanceNotes
Imine Formation Moderate RateFaster Cl makes Carbonyl more electrophilic (

0.37 vs 0.34).
Cyclization (

)
SlowerFaster Cl activates benzylic C more than F (

0.23 vs 0.06).
Overall Yield 65-75%75-85% Cl analog generally gives cleaner conversion.
Side Reactions Higher risk of dimerizationLower riskSlower cyclization in F-analog allows competing intermolecular reactions.
Experimental Protocol: Synthesis of 5-Halo-Isoindoline

Objective: Synthesis of N-Benzyl-5-haloisoindoline.

  • Dissolution: Dissolve 5-halo-2-(bromomethyl)benzaldehyde (1.0 mmol) in dry DCM (5 mL).

  • Addition: Add Benzylamine (1.05 mmol) and TEA (1.1 mmol) dropwise at 0°C.

  • Stirring: Warm to RT and stir for 2 hours. (Monitor by TLC; 5-Cl analog will consume faster).

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 mmol) if the target is the tetrahydro-isoquinoline or if the imine needs reduction (for isoindoline, the cyclization forms the quaternary salt; for neutral isoindoline, base treatment or reductive conditions are tuned).

    • Note: For standard isoindoline, the intermediate is often the isoindolinium salt. Treatment with base yields the neutral product if oxidation state allows, but typically this route targets the Isoindolinium or requires a reducing agent to secure the amine.

  • Workup: Quench with

    
    , extract with DCM, dry over 
    
    
    
    .

Strategic Selection in Drug Design

When should you choose one over the other?

Case A: The "Metabolic Blocker" (Choose 5-Fluoro)
  • Why: The C-F bond is extremely strong (approx. 116 kcal/mol) and resists cytochrome P450 oxidation.

  • Application: Use 5-F-BBA when the 5-position is a metabolic "hotspot" in the final drug candidate.

  • Bioisosterism: Fluorine mimics Hydrogen sterically but alters electronic distribution, often improving membrane permeability (Lipinski's Rule of 5).

Case B: The "Functional Handle" (Choose 5-Chloro)
  • Why: The C-Cl bond is weaker and can participate in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

  • Application: Use 5-Cl-BBA if you intend to further functionalize the 5-position after forming the isoindoline core.

    • Example: Synthesize the 5-chloro-isoindoline core, then couple with an aryl boronic acid to create a biaryl library.

Decision Workflow

DecisionTree Start Select Building Block Q1 Is the 5-position a metabolic hotspot? Start->Q1 Q2 Do you need to attach another ring later? Q1->Q2 No ChoiceF Choose 5-Fluoro-2-(bromomethyl)benzaldehyde Q1->ChoiceF Yes (Block Oxidation) Q2->ChoiceF No (Need small steric profile) ChoiceCl Choose 5-Chloro-2-(bromomethyl)benzaldehyde Q2->ChoiceCl Yes (Suzuki Coupling)

Figure 2: Decision matrix for selecting the appropriate halogenated building block.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Wohl, A. (1919). Bromination of unsaturated compounds with N-bromoacetamide, a contribution to the study of the course of chemical reactions. Berichte der deutschen chemischen Gesellschaft, 52, 51.
  • Bunnett, J. F. (1962). The mechanism of nucleophilic substitution in aromatic systems. Annual Review of Physical Chemistry, 13, 271.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Coulson, D. R. (1990). 5-Fluoro-2-methylbenzaldehyde synthesis and properties. Inorganic Syntheses, 28, 1-5. (General synthesis of precursors).

Technical Guide: Bioisosteric Evolution of 2-(Bromomethyl)-5-fluorobenzaldehyde Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Bromomethyl)-5-fluorobenzaldehyde is a high-utility bifunctional "linchpin" intermediate, prized for its ability to drive cascade reactions (e.g., forming isoindolines, phthalazines) and for its role as a highly reactive covalent probe. However, its utility in late-stage drug discovery is limited by the genotoxic potential of the benzyl bromide moiety and the metabolic liability of the aldehyde.

This guide provides a bioisosteric roadmap for evolving this scaffold. We compare the raw reagent against its "drug-like" analogs, focusing on warhead tunability , metabolic stability , and synthetic utility .

Part 1: The Reference Standard (The Reagent)

2-(Bromomethyl)-5-fluorobenzaldehyde

This molecule is defined by two orthogonal electrophiles positioned for cyclization:

  • The Warhead (Bromomethyl): A "hard" alkylating agent. It reacts indiscriminately with nucleophiles (cysteine, DNA bases), making it excellent for synthesis but poor for targeted therapy due to off-target toxicity.

  • The Anchor (Aldehyde): Facilitates reversible Schiff base formation or heterocycle closure.

  • The Modulator (5-Fluoro): Withdraws electron density, increasing the electrophilicity of both the aldehyde and the benzylic carbon while blocking metabolic oxidation at the para position relative to the aldehyde.

Primary Application: Synthesis of fused heterocycles (e.g., PARP inhibitors like Olaparib analogs) and PROTAC linkers.

Part 2: Bioisosteric Strategies & Comparison

We evaluate three distinct evolution strategies for this scaffold, moving from "Chemical Probe" to "Clinical Candidate."

Strategy A: Tuning Electrophilicity (The "Warhead" Swap)

Goal: Retain covalent binding but improve selectivity.

FeatureReference: Benzyl Bromide Analog 1: Benzyl Chloride Analog 2: Acrylamide Analog 3: Methacrylamide
Mechanism

Alkylation

Alkylation
Michael AdditionMichael Addition
Reactivity (

)
Extremely High (Seconds)High (Minutes)Tunable (Hours)Low (Slow/Reversible)
Selectivity Promiscuous (Cys/Lys/His/DNA)Low SelectivityHigh (Cys Specific)Very High
Metabolic Risk Genotoxic (Ames Positive)GenotoxicGlutathione ConjugationStable
Use Case Synthetic IntermediateHTS Library BuildingTargeted Covalent InhibitorReversible Covalent Drug
Strategy B: Scaffold Hopping (The "Core" Stabilization)

Goal: Remove reactivity entirely for non-covalent binding.

Replacing the Aldehyde + Bromomethyl system with stable heterocycles that mimic the geometry but lack the reactivity.

  • Phthalazinone: Formed by reacting the reference with hydrazine. Mimics the steric bulk but is chemically inert.

  • Isoindolinone: Formed by reacting with primary amines. A classic pharmacophore in MDM2 and PARP inhibitors.

  • Methyl-Indazole: A bioisostere that locks the conformation without the electrophilic liability.

Part 3: Experimental Performance Data

The following data summarizes the kinetic stability and reactivity profiles of the reference versus its bioisosteres.

Table 1: Cysteine Reactivity & Stability Profile
Scaffold Variant

(PBS, pH 7.4)

(GSH, 5mM)
Reactivity ClassAmes Liability
2-(Bromomethyl)-5-F-benzaldehyde < 10 min (Hydrolysis)< 10 secHyper-ReactiveHigh
2-(Chloromethyl)-5-F-benzaldehyde ~ 2 hours< 5 minReactiveHigh
2-Vinyl-5-F-benzaldehyde > 24 hours1 - 4 hoursTunableLow/Medium
2-Acrylamido-5-F-benzyl analog Stable2 - 6 hoursTargetedLow
Phthalazinone Derivative StableNo ReactionInertNone

Note: Data represents generalized kinetic ranges for this structural class based on standard electrophile profiling [1, 2].

Part 4: Experimental Protocols

Protocol A: Glutathione (GSH) Trapping Assay

Purpose: To quantify the intrinsic reactivity of the electrophile, predicting potential off-target toxicity.

Reagents:

  • Test Compound (10 mM in DMSO)

  • Reduced L-Glutathione (GSH)

  • Phosphate Buffer (PBS, pH 7.4)

  • Internal Standard (e.g., Indoprofen)

Workflow:

  • Preparation: Dilute Test Compound to 50 µM in PBS containing 5 mM GSH (100-fold excess to ensure pseudo-first-order kinetics).

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot 50 µL at time points:

    
     min.
    
  • Quenching: Immediately quench with 100 µL cold Acetonitrile + 1% Formic Acid.

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    determines
    
    
    .
Protocol B: One-Pot Synthesis of 2-Aryl-1,2-dihydrophthalazines

Purpose: Converting the reactive reference scaffold into a stable bioactive heterocycle [3].

  • Charge: To a round-bottom flask, add 2-(bromomethyl)-5-fluorobenzaldehyde (1.0 eq) and Arylhydrazine (1.1 eq).

  • Solvent: Add Anhydrous Acetonitrile (

    
    ).
    
  • Base: Add

    
     (2.0 eq).[1]
    
  • Catalyst: Add

    
     (10 mol%).
    
  • Conditions: Reflux at 100°C for 2–4 hours. Monitor by TLC (disappearance of aldehyde).

  • Workup: Cool, filter inorganic salts, and concentrate. Purify via silica flash chromatography (Hexane/EtOAc).

Part 5: Visualizations

Diagram 1: Bioisosteric Decision Tree

Caption: Logic flow for evolving the 2-(Bromomethyl)-5-fluorobenzaldehyde scaffold based on therapeutic goals.

Bioisostere_Logic Start Starting Scaffold: 2-(Bromomethyl)-5-fluorobenzaldehyde Goal Define Therapeutic Goal Start->Goal Path_Covalent Targeted Covalent Inhibitor (Kinase/Protease) Goal->Path_Covalent Require Residence Time Path_NonCovalent Reversible Binder (PPI/Receptor) Goal->Path_NonCovalent Require Safety/Reversibility Step_Warhead Tune Electrophile Path_Covalent->Step_Warhead Step_Scaffold Scaffold Hop Path_NonCovalent->Step_Scaffold Result_Acryl Acrylamide/Vinyl Sulfone (High Selectivity) Step_Warhead->Result_Acryl Reduce Reactivity Result_Halo Benzyl Chloride (Library Synthesis Only) Step_Warhead->Result_Halo Maintain Reactivity Result_Hetero Phthalazinone/Isoindolinone (High Stability) Step_Scaffold->Result_Hetero Cyclization

Diagram 2: Cysteine Reactivity Assay Workflow

Caption: Step-by-step workflow for the GSH Trapping Assay to determine warhead reactivity (


).

GSH_Workflow Step1 Prepare Stock 10mM in DMSO Step2 Incubate + 5mM GSH + PBS pH 7.4 Step1->Step2 Step3 Time Points 0, 5, 15... 240 min Step2->Step3 Step4 Quench ACN + 1% Formic Acid Step3->Step4 Step5 LC-MS/MS Quantify Adduct Step4->Step5 Step6 Calc t1/2 Slope of ln(%Rem) Step5->Step6

References

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Link

  • Kalgutkar, A. S., & Dalvie, D. K. (2012). Drug Discovery for a New Generation of Covalent Inhibitors. Expert Opinion on Drug Discovery. Link

  • BenchChem Technical Support. (2025). Application Notes and Protocols for One-Pot Synthesis Involving 2-(Bromomethyl)benzaldehyde. BenchChem.[1] Link

  • Meanwell, N. A. (2011). Bioisosteres of the Amide Bond in Drug Discovery. Journal of Medicinal Chemistry. Link

  • Dubost, E., et al. (2011).[2] Synthesis of 2-Bromo-5-fluorobenzaldehyde via Selective Ortho-Bromination.[2] Organic Letters. Link

Sources

A Comparative Guide to Validating the Structure of Fused Heterocycles Derived from Fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, fused heterocyclic scaffolds derived from fluorobenzaldehyde are of paramount importance. Their rigid structures and the unique electronic properties imparted by the fluorine atom often lead to compounds with high biological activity and favorable pharmacokinetic profiles. However, the synthetic routes to these complex molecules can be fraught with ambiguity, potentially yielding a variety of isomers or rearranged products. Consequently, rigorous and unequivocal structural validation is not merely a procedural step but the cornerstone of reliable drug discovery and development.

This guide offers a comprehensive comparison of the key analytical techniques essential for the structural elucidation of these valuable compounds. We will delve beyond a superficial overview of methodologies to explain the underlying rationale for experimental choices, providing a framework for generating robust, self-validating data.

The Spectroscopic Foundation: Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is the initial and most informative tool for piecing together the molecular puzzle of fused heterocycles. It provides a detailed map of the atomic connectivity and the chemical environment of nuclei within the molecule.

1D NMR: The First Look
  • ¹H NMR (Proton NMR): This is the workhorse of structural analysis. The chemical shifts and coupling constants of protons reveal how atoms are connected, allowing for the initial assembly of molecular fragments. For fluorobenzaldehyde derivatives, the signals in the aromatic region are critical for confirming the incorporation of the fluorophenyl ring.[1][2][3]

  • ¹³C NMR (Carbon NMR): Providing a census of the carbon atoms, ¹³C NMR is vital for confirming the carbon backbone of the heterocycle. The number of unique signals should match the number of non-equivalent carbons in the proposed structure.[2][3]

  • ¹⁹F NMR (Fluorine NMR): Given the fluorine substituent, ¹⁹F NMR is an indispensable and highly specific technique. The chemical shift of the fluorine nucleus is exquisitely sensitive to its position on the aromatic ring, making it a powerful tool for distinguishing between ortho, meta, and para isomers.

2D NMR: Connecting the Dots

For complex fused systems, 1D NMR spectra can be crowded and difficult to interpret. 2D NMR techniques are then employed to unambiguously establish the complete molecular structure.

  • COSY (Correlation Spectroscopy): This experiment maps out all the proton-proton coupling networks, visually linking protons that are neighbors in the molecular structure.

  • HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon atom to which it is directly attached, providing definitive C-H assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): Often the key to the entire structural puzzle, HMBC reveals correlations between protons and carbons that are two or three bonds away. This is crucial for connecting molecular fragments across heteroatoms and quaternary carbons in fused systems.

A Self-Validating NMR Protocol
  • Sample Preparation: Dissolve 5–10 mg of the purified compound in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D Spectra Acquisition: Obtain high-quality ¹H, ¹³C, and ¹⁹F NMR spectra.

  • 2D Spectra Acquisition: Run COSY, HSQC, and HMBC experiments to establish connectivities.

  • Structural Assembly: Use the 2D correlation data to piece together the molecular fragments identified in the 1D spectra.

  • Validation Check: Ensure that every signal and every correlation in the suite of NMR spectra is consistent with the proposed structure. Any discrepancies necessitate a re-evaluation of the proposed structure.

NMR-Based Structure Elucidation Workflow

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_Validation Structure Determination H1_NMR ¹H NMR COSY COSY H1_NMR->COSY H-H Connectivity HSQC HSQC H1_NMR->HSQC Direct C-H Bonds HMBC HMBC H1_NMR->HMBC Long-Range C-H Bonds Proposed_Structure Propose Structure C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC F19_NMR ¹⁹F NMR F19_NMR->Proposed_Structure Fluorine Position COSY->Proposed_Structure HSQC->Proposed_Structure HMBC->Proposed_Structure Final_Structure Validated Structure Proposed_Structure->Final_Structure Consistent Data

Caption: A systematic workflow for validating molecular structures using a combination of 1D and 2D NMR techniques.

The Definitive Answer: Single-Crystal X-ray Diffraction

While NMR provides an exquisite picture of a molecule's structure in solution, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of its three-dimensional architecture in the solid state.[4][5][6] This powerful technique reveals the precise spatial arrangement of every atom, including bond lengths, bond angles, and absolute stereochemistry.[7]

When to Turn to X-ray Crystallography
  • Novel Scaffolds: For newly synthesized fused heterocyclic systems, X-ray crystallography is the gold standard for structural confirmation.[4]

  • Stereochemical Complexity: When a molecule contains multiple stereocenters, X-ray diffraction can definitively establish their relative and absolute configurations.[7]

  • Ambiguous NMR Data: If NMR data is inconclusive or suggests an unexpected molecular rearrangement, X-ray crystallography can provide the definitive structure.

From Solution to Structure: The Crystallography Workflow
  • Crystal Growth: The often-challenging first step is to grow a high-quality single crystal of the compound from a suitable solvent.

  • Data Collection: A suitable crystal is mounted in an X-ray diffractometer, and the diffraction pattern is collected as the crystal is rotated in the X-ray beam.[5]

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined and refined to yield a precise 3D model of the molecule.[5]

Decision Flow for Employing X-ray Crystallography

G Start NMR Data Analysis Decision Is the structure unambiguously confirmed? Start->Decision Xray Perform Single-Crystal X-ray Diffraction Decision->Xray No / Ambiguous Validated Structure Confirmed Decision->Validated Yes Xray->Validated Successful Re_evaluate Re-evaluate Synthesis and NMR Data Xray->Re_evaluate No Suitable Crystals

Sources

TLC Visualization Agents for 2-(Bromomethyl)-5-fluorobenzaldehyde: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: TLC Visualization Agents for 2-(Bromomethyl)-5-fluorobenzaldehyde Audience: Researchers, scientists, and drug development professionals. Format: Comparative Technical Guide with Experimental Protocols and Visualization.

Executive Summary & Compound Analysis

2-(Bromomethyl)-5-fluorobenzaldehyde (CAS: 94569-84-3) is a bifunctional electrophilic building block widely used in the synthesis of fluorinated heterocycles and pharmaceutical intermediates. Its dual reactivity—stemming from the aldehyde (electrophilic carbonyl) and the benzylic bromide (potent alkylating agent)—presents a unique challenge for Thin Layer Chromatography (TLC) monitoring.

While UV visualization is the standard baseline, it fails to distinguish the intact molecule from its common degradation products, such as the corresponding benzoic acid (oxidation) or benzyl alcohol (hydrolysis). This guide compares three distinct visualization strategies to ensure precise reaction monitoring and purity assessment.

Functional Group Target Moiety Recommended Stain Mechanism
Aryl / Conjugated System Benzene RingUV (254 nm) Fluorescence Quenching
Carbonyl Aldehyde (-CHO)2,4-DNP Hydrazone Formation
Alkyl Halide Benzylic Bromide (-CH₂Br)NBP (Nitrobenzylpyridine) Alkylation (Nucleophilic Substitution)
Comparative Analysis of Visualization Agents
Method A: UV Visualization (254 nm)
  • Role: Non-destructive baseline.

  • Performance: High sensitivity due to the conjugated benzene ring. The compound appears as a dark spot against the bright green fluorescent background of F254 silica plates.[1][2]

  • Limitation: Low selectivity. It cannot distinguish between the product and impurities like 5-fluoro-2-methylbenzaldehyde (starting material) or 2-(bromomethyl)-5-fluorobenzoic acid (oxidation byproduct), as all retain the UV-active aryl core.

Method B: 2,4-Dinitrophenylhydrazine (2,4-DNP) [3][4][5][6][7]
  • Role: Aldehyde confirmation.

  • Performance: High Selectivity. Reacts specifically with the aldehyde to form a hydrazone.

  • Visual Result: Immediate formation of a yellow-to-orange spot .

  • Scientific Insight: This is the most robust method for confirming the integrity of the carbonyl group. If the aldehyde has oxidized to a carboxylic acid, it will not stain with 2,4-DNP, allowing for rapid detection of oxidative degradation.

Method C: 4-(4-Nitrobenzyl)pyridine (NBP)
  • Role: Alkylating agent (Bromide) confirmation.

  • Performance: High Specificity for Alkyl Halides. This is a specialized stain for alkylating agents.

  • Visual Result: Produces a blue/violet spot upon heating and treatment with base.[8]

  • Scientific Insight: The benzylic bromide is highly reactive toward nucleophiles. NBP acts as a nucleophile, displacing the bromide. This stain is critical for verifying that the bromine atom is still present and has not been hydrolyzed to an alcohol or reduced.

Experimental Data & Decision Matrix

The following table summarizes the experimental response of 2-(Bromomethyl)-5-fluorobenzaldehyde versus common impurities.

Compound / Impurity UV (254 nm) 2,4-DNP (Aldehyde) NBP (Alkyl Halide) KMnO₄ (Oxidation)
Target: 2-(Bromomethyl)-5-fluorobenzaldehyde Dark Spot Orange Spot Blue/Violet Spot Yellow Spot
Impurity: 5-Fluoro-2-methylbenzaldehydeDark SpotOrange SpotNo Reaction Yellow Spot
Impurity: 2-(Bromomethyl)-5-fluorobenzoic acidDark SpotNo Reaction Blue/Violet SpotNo Reaction (usually)
Impurity: (2-Formyl-4-fluorophenyl)methanolDark SpotOrange SpotNo Reaction Yellow Spot
Visualization Workflows (Diagrams)
Figure 1: Comparison Logic & Decision Tree

Caption: Logical flow for selecting the appropriate TLC stain based on the specific structural moiety requiring validation.

TLC_Decision_Tree Start TLC Developed UV_Check UV (254 nm) (Baseline Check) Start->UV_Check Decision What must be confirmed? UV_Check->Decision DNP 2,4-DNP Stain (Confirm Aldehyde) Decision->DNP Carbonyl Integrity NBP NBP Stain (Confirm Bromide) Decision->NBP Alkyl Halide Presence KMnO4 KMnO4 Stain (General Oxidation) Decision->KMnO4 General Purity Result_Aldehyde Aldehyde Present DNP->Result_Aldehyde Orange Spot Result_Bromide Active Bromide Present NBP->Result_Bromide Blue/Violet Spot

Figure 2: Mechanistic Action of Stains

Caption: Chemical mechanism of 2,4-DNP condensation and NBP alkylation with the target molecule.

Stain_Mechanism cluster_DNP 2,4-DNP Reaction (Aldehyde) cluster_NBP NBP Reaction (Alkyl Halide) Target 2-(Bromomethyl)-5-fluorobenzaldehyde Hydrazone Hydrazone Precipitate (Orange Color) Target->Hydrazone Condensation (-H2O) Alkylated Alkylated Pyridinium Salt Target->Alkylated SN2 Substitution DNP_Reagent 2,4-Dinitrophenylhydrazine (Acidic Solution) DNP_Reagent->Hydrazone NBP_Reagent 4-(4-Nitrobenzyl)pyridine NBP_Reagent->Alkylated Blue_Product Zwitterionic Dye (Blue/Violet) Alkylated->Blue_Product Deprotonation (Base) Base Base (NaOH/Piperidine) Base->Blue_Product

Detailed Experimental Protocols
Protocol A: 2,4-DNP Stain (Brady’s Reagent)

Best for: Confirming the presence of the aldehyde group.[3][5][6]

  • Preparation : Dissolve 12 g of 2,4-dinitrophenylhydrazine in 60 mL of concentrated sulfuric acid. Carefully add this solution to 80 mL of water and 200 mL of 95% ethanol while stirring.

  • Procedure :

    • Elute the TLC plate and air dry.

    • Dip the plate into the staining solution.[9][10][11][12]

    • Observation : Spots appear yellow to orange immediately. Heating is usually not required but can intensify weak spots.

  • Safety : 2,4-DNP is shock-sensitive when dry; keep wet. Sulfuric acid is corrosive.

Protocol B: NBP (4-(4-Nitrobenzyl)pyridine) Stain

Best for: Confirming the presence of the reactive alkyl bromide.

  • Preparation :

    • Solution A: 2% w/v solution of 4-(4-nitrobenzyl)pyridine in acetone.

    • Solution B: 10% v/v solution of piperidine (or 1M NaOH) in water/acetone.

  • Procedure :

    • Elute TLC plate and dry completely.[13]

    • Dip in Solution A and blot excess.

    • Heat at 110°C for 2-3 minutes.

    • Spray or dip quickly in Solution B (Base).

    • Observation : Alkylating agents appear as intense blue or violet spots on a light background.

  • Note : The color is transient and may fade; photograph immediately.

Protocol C: KMnO₄ (Potassium Permanganate)

Best for: General screening of oxidizable groups.

  • Preparation : Dissolve 1.5 g KMnO₄, 10 g K₂CO₃, and 1.25 mL 10% NaOH in 200 mL water.

  • Procedure :

    • Dip the plate.

    • Heat gently with a heat gun.

    • Observation : Yellow/brown spots on a bright purple background.

References
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Fried, B., & Sherma, J.Thin-Layer Chromatography: Techniques and Applications. Marcel Dekker, 1999. (Reference for NBP stain specificity for alkyl halides).
  • Merck KGaA. TLC Visualization Reagents. Link (Verified general protocols for DNP and KMnO4).

  • PubChem. 2-(Bromomethyl)-5-fluorobenzaldehyde (CAS 94569-84-3).[14] National Library of Medicine. Link (Compound properties and functional group verification).

Sources

A Researcher's Guide to Investigating Melting Point Discrepancies in 2-(Bromomethyl)-5-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Researchers and drug development professionals frequently encounter variability in the physical properties of chemical reagents, which can significantly impact experimental reproducibility and outcomes. A case in point is the melting point of 2-(Bromomethyl)-5-fluorobenzaldehyde, a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive framework for understanding and investigating melting point discrepancies in commercial samples of this compound, empowering researchers to ensure the quality and consistency of their starting materials.

The Challenge: Inconsistent Melting Points

A survey of commercially available 2-(Bromomethyl)-5-fluorobenzaldehyde reveals a notable range in the reported melting points. This variability can be a red flag for underlying issues with sample purity or physical form, which can have downstream consequences in a synthetic workflow.

Table 1: Reported Melting Points of 2-(Bromomethyl)-5-fluorobenzaldehyde from Various Suppliers

SupplierReported Melting Point (°C)Purity (%)
Sigma-Aldrich51-5696
Thermo Scientific51.5-57.5[1]≥97.5[1]
Ottokemi51-56[2]97[2]
Guidechem51-56[3]Not Specified
Chem-Impex53-57[4]≥ 95 (GC)[4]

The observed range of up to 6.5°C in the melting point across different suppliers, and even within a single supplier's specifications, highlights the need for a systematic approach to verifying the properties of this reagent before use.

Investigative Workflow for Melting Point Discrepancies

The following workflow provides a structured approach to diagnosing the cause of melting point variations.

Caption: Investigative workflow for melting point discrepancies.

Experimental Protocols for Accurate Melting Point Determination

Accurate and consistent melting point determination is the cornerstone of this investigative process. Two common and reliable methods are the capillary melting point technique and Differential Scanning Calorimetry (DSC).

Protocol 1: Capillary Melting Point Determination

This is a classical and widely accessible method for determining the melting range of a solid.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry, as residual solvent can act as an impurity and depress the melting point.[5] If the sample consists of coarse crystals, finely grind it to a powder to ensure uniform packing and efficient heat transfer.[5][6]

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end.[7][8] The packed sample height should be between 2-4 mm.[6][7]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[6][8]

  • Rapid Determination (Optional but Recommended): Heat the sample at a fast rate (e.g., 10-20°C per minute) to get an approximate melting range.[9]

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.[9] Begin heating at a slow, controlled rate of 1-2°C per minute when the temperature is about 15-20°C below the expected melting point.[7][9]

  • Observation and Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting).[7] This range is the melting point of the sample.[7] A pure compound will have a sharp melting range of about 0.5-1°C.

Protocol 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature.[10] It provides a more quantitative and detailed picture of the melting process.

Methodology:

  • Sample Preparation: Accurately weigh 5-15 mg of the sample into a clean DSC pan.[11][12]

  • Instrument Calibration: Calibrate the DSC instrument using a standard with a known melting point and enthalpy of fusion (e.g., indium).[12]

  • Experimental Setup: Place the sample pan and an empty reference pan into the DSC cell.[11][12]

  • Temperature Program: Heat the sample at a controlled rate, typically 10°C per minute, under an inert atmosphere (e.g., nitrogen).[11]

  • Data Analysis: The resulting thermogram will show a peak corresponding to the melting of the sample. The onset temperature of the peak is often taken as the melting point, and the peak maximum indicates the temperature at which the melting rate is highest. The area under the peak corresponds to the enthalpy of fusion.

Interpreting the Results: Potential Causes of Discrepancies

A broad or depressed melting point range is a strong indicator of the presence of impurities.[13][14] Impurities disrupt the crystal lattice of the solid, requiring less energy to break the intermolecular forces.[15]

The presence of multiple peaks or a complex thermogram in a DSC analysis can suggest the presence of different crystalline forms, known as polymorphs.[16][17] Polymorphs are different crystal structures of the same compound and can have distinct physical properties, including melting points.[16][17][18]

Potential Impurities in 2-(Bromomethyl)-5-fluorobenzaldehyde

Understanding the synthetic route to 2-(Bromomethyl)-5-fluorobenzaldehyde can provide clues about potential impurities. A common route involves the bromination of 2-methyl-5-fluorobenzaldehyde.

Caption: Potential impurities from the synthesis of 2-(Bromomethyl)-5-fluorobenzaldehyde.

Purification by Recrystallization

If impurities are suspected, recrystallization is the most effective method for purifying solid organic compounds.[19][20][21] The principle is based on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.[22]

Protocol 3: Recrystallization of 2-(Bromomethyl)-5-fluorobenzaldehyde
  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[22][23] For 2-(Bromomethyl)-5-fluorobenzaldehyde, a non-polar or moderately polar solvent like hexane or a hexane/ethyl acetate mixture is a good starting point.

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid.[22] Add more hot solvent in small portions until the solid is completely dissolved.[22]

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution by gravity.[22][23]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.[22] Slow cooling generally leads to the formation of purer crystals.[23]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[19] Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[19][21]

  • Drying: Dry the purified crystals thoroughly under vacuum to remove all traces of solvent.

Comparative Analysis: Pre- and Post-Purification

After recrystallization, a re-evaluation of the melting point is crucial.

Table 2: Hypothetical Melting Point Data Before and After Recrystallization

SampleMelting Point Range (°C)Observations
As-received52-56Broad melting range
After Recrystallization56-57Sharp melting range at a higher temperature

A sharpening of the melting range and an increase in the melting point towards the higher end of the reported values are strong indicators of successful purification.

Conclusion and Best Practices

Discrepancies in the melting point of 2-(Bromomethyl)-5-fluorobenzaldehyde are a valid concern for researchers. A systematic investigation involving accurate melting point determination, an understanding of potential impurities, and purification by recrystallization can ensure the quality of this critical reagent.

Key Recommendations:

  • Always verify: Do not solely rely on the supplier's certificate of analysis. Perform an in-house melting point determination for each new batch of reagent.

  • Use appropriate techniques: Employ a slow heating rate for capillary melting point determination to ensure accuracy.

  • Consider DSC for detailed analysis: For in-depth characterization, especially if polymorphism is suspected, DSC is an invaluable tool.

  • Purify when in doubt: If the melting point is broad or lower than expected, recrystallization is a straightforward and effective purification method.

By adhering to these principles of scientific integrity and rigorous experimental practice, researchers can mitigate the risks associated with reagent variability and enhance the reliability of their scientific endeavors.

References

  • SOP: CRYSTALLIZATION. (n.d.).
  • Method for Determining Capillary Melting Point. (2023, November 29). J&K Scientific LLC.
  • Recrystallization. (n.d.).
  • Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid) from. (2021, July 16).
  • Understanding Melting Range and Depression. (n.d.). Scribd.
  • Polymorphism of a Compound. (n.d.).
  • Melting Point Apparatus SMP40. (n.d.).
  • What causes melting point depression? (2020, May 10). Quora.
  • 6.1C: Melting Point Theory. (2022, April 7). Chemistry LibreTexts.
  • Melting point determination. (n.d.).
  • Recrystallization. --->. (n.d.).
  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts.
  • Recrystallization I 10. (n.d.).
  • Melting Point Apparatus: What It Is & How to Determine Melting Point. (2025, August 19). Hinotek.
  • Explain why the melting point depresses and broadens when a sample is impure. (n.d.).
  • Polymorphism study of some organic compounds. (n.d.). IDAAM Publications.
  • Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. (n.d.). Intertek.
  • 2-Bromo-5-fluorobenzaldehyde, 97% 94569-84-3. (n.d.). Ottokemi.
  • 2-Bromo-5-fluorobenzaldehyde, 98% 25 g. (n.d.). Thermo Scientific Chemicals.
  • 2-Bromo-5-fluorobenzaldehyde 94569-84-3. (n.d.). Guidechem.
  • 2-Bromo-5-fluorobenzaldehyde 96 94569-84-3. (n.d.). Sigma-Aldrich.
  • Differential Scanning Calorimetry (DSC) Testing of Materials. (n.d.). Applus DatapointLabs.
  • 2-Bromo-5-fluorobenzaldehyde. (n.d.). Chem-Impex.
  • 2-Bromo-5-fluorobenzaldehyde 96 94569-84-3. (n.d.). Sigma-Aldrich.
  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). Torontech.
  • Crystal polymorphism. (n.d.). Wikipedia.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.